Product packaging for (4,5-Dimethylpyridin-2-yl)methanol(Cat. No.:CAS No. 121638-24-2)

(4,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B038764
CAS No.: 121638-24-2
M. Wt: 137.18 g/mol
InChI Key: RHIUGQZUHQIQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4,5-Dimethylpyridin-2-yl)methanol is a high-purity, functionalized pyridine derivative of significant value in synthetic and medicinal chemistry research. This compound serves as a crucial chiral building block and ligand precursor, particularly in the development of novel catalysts and pharmaceutical intermediates. Its structure, featuring a hydroxymethyl group at the 2-position of a 4,5-dimethyl-substituted pyridine ring, allows for facile further functionalization, making it an ideal scaffold for constructing complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B038764 (4,5-Dimethylpyridin-2-yl)methanol CAS No. 121638-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIUGQZUHQIQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558607
Record name (4,5-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121638-24-2
Record name (4,5-Dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors. This document consolidates critical data, including its chemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Identification and Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative essential for the synthesis of various pharmaceuticals. It is commercially available in two primary forms: the free base and a hydrochloride salt.

IdentifierFree BaseHydrochloride Salt
CAS Number 86604-78-6[1][2][3]96300-88-8[4][5][6]
Molecular Formula C₉H₁₃NO₂[4][7][8]C₉H₁₄ClNO₂[4][5]
Molecular Weight 167.21 g/mol [2][4][7][8]203.67 g/mol [4][5]
Synonyms 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[3][9](4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl

Physical and Chemical Properties:

PropertyValueSource
Appearance White to light brown powder or crystal.[4]ChemicalBook
Melting Point 56.5-60.5 °C[4]
Boiling Point 115-135 °C at 0.01 Torr[4]
Solubility Slightly soluble in Chloroform.[4]ChemicalBook

Role in Drug Development

The primary application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a crucial intermediate in the synthesis of omeprazole and its derivatives, such as esomeprazole.[1][10] Omeprazole is a widely used proton pump inhibitor for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The structural integrity of this intermediate is paramount for the efficacy and purity of the final active pharmaceutical ingredient (API).

Experimental Protocols: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Several synthetic routes to obtain (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been documented. Below are detailed experimental protocols from published literature and patents.

Method 1: From 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This method involves the hydrolysis of the corresponding chloromethyl pyridine derivative.

  • Materials:

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)

    • Methanol (300 ml)

    • Water (150 ml)

    • Potassium iodide (5.4 g)

    • Sodium hydroxide (40.4 g)

    • Dichloromethane

  • Procedure:

    • Combine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, methanol, water, potassium iodide, and sodium hydroxide in a reaction vessel.

    • Stir the mixture and heat to reflux for 4 hours.

    • After the reaction is complete, remove the methanol using a rotary evaporator.

    • Add 300 ml of drinking water to the residue.

    • Extract the aqueous solution three times with 150 ml of dichloromethane each time.

    • Combine the organic extracts and purify to isolate the final product.[4]

Method 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine

This process involves the reduction of a cyanopyridine derivative.

  • Materials:

    • 3,5-dimethyl-4-methoxy-2-cyanopyridine (20 g)

    • Raney nickel (20 g)

    • Ammonia-saturated methanol (650 ml)

    • Aqueous acetic acid

  • Procedure:

    • A mixture of Raney nickel and 3,5-dimethyl-4-methoxy-2-cyanopyridine in ammonia-saturated methanol is hydrogenated for 3 days at room temperature and normal pressure.

    • The catalyst is filtered off, and the solvent is removed on a rotary evaporator.

    • The residue is taken up in an aqueous-acidic solution for diazotization under hydrolyzing conditions.

    • The resulting (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is extracted with an organic solvent and can be further purified by bulb-tube distillation.[11]

Visualization of Synthetic Pathway

While (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol does not have a direct signaling pathway, its role as a key intermediate in the synthesis of Omeprazole can be visualized. The following diagram illustrates the workflow.

Omeprazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Product 2_3_5_trimethylpyridine_N_oxide 2,3,5-trimethylpyridine N-oxide intermediate_1 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol 2_3_5_trimethylpyridine_N_oxide->intermediate_1 Multi-step synthesis intermediate_2 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate_1->intermediate_2 Chlorination (e.g., with SOCl₂) sulfide_intermediate Omeprazole Sulfide Intermediate intermediate_2->sulfide_intermediate Coupling Reaction benzimidazole_thiol 5-Methoxy-2-mercaptobenzimidazole benzimidazole_thiol->sulfide_intermediate omeprazole Omeprazole sulfide_intermediate->omeprazole Oxidation

Workflow for Omeprazole Synthesis.

Safety and Handling

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is classified as an irritant.[9]

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Dust mask type N95 (US), Eyeshields, Gloves.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a foundational building block in the pharmaceutical industry, particularly for the production of omeprazole. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in drug development and manufacturing. The protocols and data presented in this guide aim to provide a solid technical foundation for its effective and safe utilization.

References

what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1] Its primary role is as a crucial chemical intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it serves as a key building block in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and analytical methods for researchers and professionals in drug development.

Chemical Structure and Identification

The molecule consists of a pyridine ring substituted with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

IdentifierValue
IUPAC Name (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol[4]
Synonyms 3,5-Dimethyl-4-methoxy-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[1][4][5]
CAS Number 86604-78-6[1][4][6][7]
Molecular Formula C₉H₁₃NO₂[1][4][6]
Molecular Weight 167.21 g/mol [1]
SMILES CC1=CN=C(C(=C1OC)C)CO[4][8]
InChI 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3[1][4][8]
InChIKey PSEPRWKZZJWRCB-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are well-documented, providing essential data for its handling, purification, and use in synthesis.

PropertyValue
Appearance White to light brown powder or crystal.[1][5]
Melting Point 56.5-60.5 °C[1][6]
Boiling Point 115-135 °C (at 0.01 Torr)[1], 289.1 °C (at 760 mmHg)[6]
Density 1.092 ± 0.06 g/cm³ (Predicted)[1][6]
Solubility Slightly soluble in Chloroform.[1][6]
pKa 13.27 ± 0.10 (Predicted)[1][6]
LogP 1.19930[6]
Flash Point 128.7 °C[6]
Refractive Index 1.528[6]
Vapor Pressure 0.00104 mmHg at 25°C[6]

Role in Pharmaceutical Synthesis

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its function as a precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a mercaptobenzimidazole moiety to form the core structure of the final drug.

G cluster_0 Synthesis of Omeprazole mol_start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol step1 Chlorination mol_start->step1 mol_intermediate1 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine step1->mol_intermediate1 reagent1 Thionyl Chloride (SOCl₂) step2 Thioether Formation mol_intermediate1->step2 mol_intermediate2 Thioether Intermediate step2->mol_intermediate2 reagent2 5-Methoxy-2- mercaptobenzimidazole step3 Oxidation mol_intermediate2->step3 mol_final Omeprazole step3->mol_final reagent3 Oxidizing Agent (e.g., m-CPBA) reagent1->step1 reagent2->step2 reagent3->step3

Caption: Synthetic workflow from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to Omeprazole.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are critical for reproducible research and development.

4.1. Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [1] This protocol outlines the conversion of the chlorinated precursor to the target alcohol.

  • Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.

  • Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

  • Reaction Conditions: Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.

  • Work-up: After the reaction is complete, remove the methanol using a rotary evaporator.

  • Extraction: Add 300 mL of drinking water to the residue. Perform liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.

  • Isolation: Combine the organic phases and remove the solvent to isolate the product.

4.2. Alternative Synthesis via Diazotization [9] An alternative patented method involves the following sequence:

  • Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to yield the intermediate 3,5-dimethyl-4-methoxypyridine-2-methanamine.

  • Reaction of the resulting methanamine intermediate with sodium nitrite in an aqueous acidic solution to produce (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

4.3. Analytical Method: High-Performance Liquid Chromatography (HPLC) [7] This compound can be analyzed using a reverse-phase (RP) HPLC method.

  • Column: Newcrom R1.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • MS Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.

  • Applications: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or manufacturing setting.

Hazard InformationDetails
GHS Pictogram GHS07 (Irritant)[1]
Signal Word Warning[1][4]
Hazard Statements H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Storage Store in an inert atmosphere at room temperature.[1][6]
WGK (Germany) 3 (highly hazardous to water)[1]

References

physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including the methoxy and methyl groups on the pyridine ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, particularly within the realm of drug development. The information is intended for researchers, scientists, and professionals involved in pharmaceutical research and development.

Chemical and Physical Properties

The physical and chemical characteristics of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Appearance White to light brown or off-white solid, powder, or crystal.[1][2][3][4][5]
Melting Point 56.5-60.5 °C[1][6]
Boiling Point 289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr[1][2][6]
Density 1.092 g/cm³ (Predicted)[1][2][6]
Solubility Slightly soluble in Chloroform.[1][2][3][6]
Vapor Pressure 0.00104 mmHg at 25°C[6]
Flash Point 128.7 °C[6]
Refractive Index 1.528[6]
pKa 13.27 ± 0.10 (Predicted)[1][2][6]
LogP 1.19930[6]
XLogP3 0.7[6][7]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]

Chemical Identifiers

For unambiguous identification, a compound is assigned various identifiers. The key identifiers for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are listed below.

Identifier TypeIdentifierReference
Chemical Name (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol[6][7]
Synonyms 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[1][4][8]
CAS Number 86604-78-6[6][7]
Molecular Formula C₉H₁₃NO₂[1][6]
Molecular Weight 167.21 g/mol [1]
Canonical SMILES CC1=CN=C(C(=C1OC)C)CO[6][7]
InChI 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3
InChIKey PSEPRWKZZJWRCB-UHFFFAOYSA-N
EC Number 289-258-5[6]
PubChem CID 737823[7]
MDL Number MFCD01076195[1]

Experimental Protocols

Synthesis

Several synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been reported. Below are detailed methodologies for two common approaches.

Method 1: Hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate [8]

  • Dissolution : Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

  • Hydrolysis : Add 285 ml of 3N sodium hydroxide solution dropwise to the mixture at 0°C.

  • Reaction : Stir the mixture at room temperature for 3 hours.

  • Solvent Removal : Remove the ethanol in vacuo.

  • Extraction : Extract the residual aqueous solution three times with 300 ml of methylene chloride.

  • Drying and Evaporation : Dry the combined organic extracts over sodium sulfate and then evaporate in vacuo.

  • Crystallization : Crystallize the residue from petroleum ether to obtain the final product with a melting point of 49°-51°C.[8]

Method 2: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [1][2]

  • Initial Mixture : Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 300 ml of methanol and 150 ml of water.

  • Addition of Reagents : Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

  • Reflux : Stir and heat the mixture to reflux for 4 hours.

  • Solvent Removal : After the reaction is complete, remove the methanol using a rotary evaporator.

  • Extraction : Add 300 ml of drinking water to the residue and extract three times with dichloromethane (150 ml each time).

  • Isolation : The combined organic phases contain the desired product.

Synthesis_Workflow cluster_method1 Method 1: Hydrolysis cluster_method2 Method 2: From Chloro-precursor A1 (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate B1 Dissolve in Ethanol A1->B1 C1 Add 3N NaOH at 0°C B1->C1 D1 Stir at RT for 3h C1->D1 E1 Extract with CH2Cl2 D1->E1 F1 Crystallize from Petroleum Ether E1->F1 G1 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol F1->G1 A2 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl B2 Add Methanol, Water, KI, NaOH A2->B2 C2 Reflux for 4h B2->C2 D2 Remove Methanol C2->D2 E2 Extract with CH2Cl2 D2->E2 G2 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol E2->G2

Figure 1: Synthesis Workflows for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Analytical Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[9]

  • Column : Newcrom R1

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[9]

Applications in Drug Development

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[10][11] Notably, it is used in the preparation of omeprazole and its S-enantiomer, esomeprazole.[10][11][12] These drugs are widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid.[11][12]

The hydrochloride salt of this compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride, is also utilized as an intermediate in these synthetic processes.[10][13][14]

Drug_Development_Relationship Intermediate (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Precursor Further Chemical Transformations Intermediate->Precursor Key Building Block API Active Pharmaceutical Ingredient (e.g., Omeprazole, Esomeprazole) Precursor->API Final Synthesis Steps

Figure 2: Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis.

Safety Information

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Precautionary statements include avoiding breathing dust and wearing protective gloves and eye protection.[1][3] It is recommended to handle this chemical in a well-ventilated area.[3] For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a well-characterized compound with significant importance in the pharmaceutical industry. Its defined physical and chemical properties, along with established synthetic and analytical protocols, facilitate its use as a pivotal intermediate in the production of essential medicines like omeprazole. This guide provides core technical information to support its effective and safe utilization in research and drug development.

References

Technical Guide: Solubility and Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a critical building block in the pharmaceutical industry. Its purity and handling characteristics, which are intrinsically linked to its solubility, are of paramount importance for the efficiency and quality of the final active pharmaceutical ingredient (API). Understanding its solubility in various organic solvents is essential for optimizing reaction conditions, developing effective purification and crystallization protocols, and ensuring consistent yields.

This guide summarizes the known properties of the compound and provides a generalized framework for solubility determination in the absence of specific published quantitative data.

Physicochemical Properties

A summary of the key physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is presented below. This data is essential for its use in a laboratory or process chemistry setting.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [2]
CAS Number 86604-78-6[1]
Appearance White to light brown powder or crystal[2]
Melting Point 56.5-60.5 °C[1]
Boiling Point 289.1 °C at 760 mmHg[1]
Density 1.092 g/cm³ (Predicted)[1][2]
Storage Temperature Room Temperature, under inert atmosphere[1][2]

Solubility Profile

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a range of organic solvents. The only available information is qualitative.

Table 1: Qualitative Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

SolventSolubilityReference
ChloroformSlightly Soluble[1][2]

Inferred Solubility: Synthesis and purification procedures described in chemical literature indicate the use of certain solvents, from which solubility can be inferred for practical purposes:

  • Methanol & Water: Used as solvents in synthesis, suggesting some degree of solubility.[2]

  • Dichloromethane: Used as an extraction solvent, indicating good solubility.[2]

  • Ethanol: Used as a reaction solvent.

  • Petroleum Ether: Used as a crystallization solvent, suggesting low solubility, particularly at lower temperatures.

Standard Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a standard and widely accepted methodology for determining the solubility of a solid organic compound in various solvents. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a robust approach.

Objective: To determine the equilibrium solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, solid

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Vials with sealed caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a vacuum oven for gravimetric analysis

Methodology:

  • Preparation: Add an excess amount of solid (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.

  • Solvent Addition: Add a precise, known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. Constant agitation is necessary.

  • Sample Withdrawal: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the sampling process should be performed quickly.

  • Filtration: Immediately pass the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification (Two Common Methods):

    • Gravimetric Analysis:

      • Record the exact mass of the filtered saturated solution.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature below the compound's melting point until a constant weight is achieved.

      • Weigh the remaining solid residue.

      • Calculate the solubility as mass of solute per mass or volume of solvent.

    • Chromatographic Analysis (HPLC):

      • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the calibrated range of the HPLC.

      • Analyze the diluted sample by HPLC using a pre-established calibration curve for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

      • Calculate the concentration in the original saturated solution based on the dilution factor.

  • Data Reporting: Report the solubility in standard units such as g/100 mL, mg/mL, or mole fraction at the specified temperature. The experiment should be repeated at different temperatures to generate a solubility curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

G start Start prep Preparation: Add excess solute and known volume of solvent to vial start->prep equilibrate Equilibration: Shake at constant temperature (e.g., 24-72 hours) prep->equilibrate settle Settle Solids equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter through 0.45µm Syringe Filter sample->filter quant_choice Quantification Method? filter->quant_choice gravimetric Gravimetric Analysis: 1. Weigh filtered solution 2. Evaporate solvent 3. Weigh residue quant_choice->gravimetric Gravimetric hplc HPLC Analysis: 1. Dilute sample precisely 2. Inject into HPLC 3. Quantify via calibration curve quant_choice->hplc Chromatographic calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate hplc->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol remains a gap in the scientific literature, this guide provides researchers with its known physicochemical properties and a robust, standard protocol for its experimental determination. The qualitative information gathered from synthesis procedures suggests its solubility in common organic solvents like dichloromethane and alcohols, and its insolubility in nonpolar solvents like petroleum ether, which is consistent with its molecular structure containing both polar (hydroxyl, methoxy, pyridine nitrogen) and nonpolar (dimethyl, aromatic ring) functionalities. The provided experimental workflow serves as a practical starting point for any laboratory aiming to generate the precise data needed for process development, optimization, and scale-up.

References

A Comprehensive Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key pyridine derivative. It is primarily utilized as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole[1]. This document consolidates essential technical data, commercial supplier information, and detailed experimental protocols to support research and development activities.

Chemical Identity and Commercial Availability

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a white to light brown crystalline powder[2]. It is identified by the CAS Number 86604-78-6 [3][4][5][6]. Its hydrochloride salt form is also commercially available under CAS Number 96300-88-8 [1][7][8].

Table 1: Commercial Suppliers

A variety of chemical suppliers offer (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often with different purity levels and in various quantities.

SupplierProduct Name/NumberPurityAvailable Quantities
Sigma-Aldrich 4-Methoxy-3,5-dimethyl-2-pyridinemethanol98%Custom
TCI Chemicals 4-Methoxy-3,5-dimethyl-2-pyridinemethanol / M1327>98.0% (GC)5g, 25g[4][9]
Ark Pharm 3,5-Dimethyl-4-methoxy-2-pyridinemethanol98%5g, 10g, 100g[4]
LGC Standards (TRC) (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol / TRC-M329370Not Specified50mg, 100mg, 500mg[10]
Matrix Scientific 3,5-Dimethyl-4-methoxy-2-pyridinemethanol95+%1g, 25g[4]
Pharmaffiliates (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HydrochlorideHigh PurityCustom[1]
Santa Cruz Biotechnology (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HydrochlorideResearch GradeCustom[8]
Simson Pharma 4-Methoxy-3,5-dimethyl-2-pyridinemethanol / OT933000High QualityCustom[6]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are well-documented. The following table summarizes key quantitative data sourced from various suppliers and chemical databases.

Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[3][4][5][6][11]
Molecular Weight 167.21 g/mol [3][5][6]
Appearance White to Off-White/Light Brown Solid/Crystal[2][3][9]
Melting Point 56.5-60.5 °C[2][4][5]
Boiling Point 289.1 °C at 760 mmHg[4]
Density 1.092 g/cm³[3][4]
Flash Point 128.7 °C[4]
pKa 13.27 ± 0.10 (Predicted)[2][4]
Solubility Slightly soluble in Chloroform[2][3][4]
Storage Temperature Room Temperature, under inert atmosphere[2][4]
SMILES CC1=CN=C(C(=C1OC)C)CO[5][10][11]
InChI Key PSEPRWKZZJWRCB-UHFFFAOYSA-N[2][5]

Experimental Protocols

This section details methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes a common laboratory-scale synthesis.

Workflow Diagram: Synthesis

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl E 1. Combine all reactants A->E B Methanol & Water (Solvents) B->E C Potassium Iodide (Catalyst) C->E D Sodium Hydroxide (Base) D->E F 2. Heat to reflux for 4 hours E->F G 3. Remove methanol via rotary evaporation F->G H 4. Add water to the residue G->H I 5. Extract with Dichloromethane (3x) H->I J (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol I->J

Caption: Workflow for the synthesis of the title compound.

Methodology:

  • In a suitable reaction vessel, charge 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water[2].

  • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture[2].

  • Stir the mixture and heat to reflux. Maintain the reaction for 4 hours[2].

  • After the reaction is complete, remove the methanol using a rotary evaporator[2].

  • To the resulting residue, add 300 ml of water[2].

  • Perform a liquid-liquid extraction using dichloromethane (150 ml x 3)[2].

  • Combine the organic phases and evaporate the solvent to isolate the product. Further purification, if necessary, can be performed by distillation or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.

Workflow Diagram: HPLC Analysis

G cluster_hplc HPLC Configuration prep Sample Preparation: Dissolve in Mobile Phase hplc HPLC System prep->hplc col Column: Newcrom R1 mob Mobile Phase: Acetonitrile, Water, Acid (H₃PO₄ or Formic Acid) det Detection: UV or MS res Result: Chromatogram for Quantification & Purity col->res mob->col det->res

References

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the production of Omeprazole.[1][2] Its molecular characteristics are summarized below.

PropertyValueReferences
Molecular Formula C9H13NO2[2][3][4][5][6]
Molecular Weight 167.21 g/mol [2][4][5]
CAS Number 86604-78-6[2][3][4]
Appearance White to light brown powder or crystal[5]
Melting Point 56.5-60.5 °C[4][6]
Synonyms 4-Methoxy-3,5-dimethylpyridine-2-methanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for its effective application in research and development.

Synthesis Protocol

A general laboratory procedure for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is outlined below, starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)

  • Methanol (300 ml)

  • Water (150 ml)

  • Potassium iodide (5.4 g)

  • Sodium hydroxide (40.4 g)

  • Dichloromethane

Procedure:

  • Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water in a suitable reaction vessel.

  • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reaction is complete, remove the methanol using a rotary evaporator.

  • To the remaining residue, add 300 ml of drinking water.

  • Extract the aqueous solution with dichloromethane (150 ml) three times.

  • Combine the organic extracts and proceed with further purification steps as needed.

Another synthetic route involves a three-step process starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.[7] This method includes methoxylation, followed by methylation and hydroxylation, and finally chlorination to yield an intermediate that can be converted to the target compound.[7]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3]

Chromatographic Conditions:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV or MS, as appropriate.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3] It is also suitable for pharmacokinetic studies.[3]

Workflow and Process Visualization

To better illustrate the synthesis process, a workflow diagram is provided below using the Graphviz DOT language.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl E Mix and Heat to Reflux (4 hours) A->E B Methanol + Water B->E C Potassium Iodide C->E D Sodium Hydroxide D->E F Remove Methanol (Rotary Evaporation) E->F G Add Water F->G H Extract with Dichloromethane (3x) G->H I (4-Methoxy-3,5-dimethylpyridin- 2-yl)methanol H->I

Caption: Synthesis workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

Methodological & Application

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2][3][4][5] The protocol is based on the hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate.

Application Notes

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial building block in medicinal chemistry, particularly for the synthesis of substituted benzimidazoles that exhibit gastric acid secretion inhibitory properties.[1][3] Its primary application lies in the industrial production of omeprazole and related drugs.[1][2][5][6] The purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient. The following protocol describes a robust and reproducible method for its preparation.

Experimental Protocol

This protocol details the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via the hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate.[7]

Materials:

  • (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

  • Ethanol

  • 3N Sodium hydroxide solution

  • Methylene chloride (Dichloromethane)

  • Sodium sulfate (anhydrous)

  • Petroleum ether

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.[7]

  • Hydrolysis: Cool the solution to 0°C using an ice bath. Add 285 ml of 3N sodium hydroxide solution dropwise to the stirred solution.[7] After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 3 hours.[7]

  • Solvent Removal: Remove the ethanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.[7]

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with 300 ml of methylene chloride.[7]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate.[7] Filter off the sodium sulfate and evaporate the methylene chloride in vacuo.[7]

  • Crystallization: Crystallize the resulting residue from petroleum ether to yield pure (4-methoxy-3,5-dimethyl-2-pyridyl)methanol.[7]

  • Characterization: The final product should be a white to light brown powder or crystal with a melting point of 49-51°C.[7][8]

Data Summary

ParameterValue
Starting Material(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
ReagentsEthanol, 3N Sodium Hydroxide
Reaction Temperature0°C to Room Temperature
Reaction Time3 hours
Extraction SolventMethylene Chloride
Crystallization SolventPetroleum Ether
Melting Point of Product49-51°C[7]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in Ethanol hydrolysis Add 3N NaOH at 0°C, then stir at RT for 3h start->hydrolysis Hydrolysis evaporation1 Remove Ethanol in vacuo hydrolysis->evaporation1 extraction Extract with Methylene Chloride (3x) evaporation1->extraction drying Dry organic phase with Na2SO4 extraction->drying evaporation2 Evaporate Methylene Chloride drying->evaporation2 crystallization Crystallize from Petroleum Ether evaporation2->crystallization product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol crystallization->product

Caption: Workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

Application Notes and Protocols for the Synthesis of Omeprazole Using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a proton pump inhibitor, is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process that relies on the precise coupling of a substituted benzimidazole moiety with a pyridine derivative. A key intermediate in many synthetic routes is derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This document provides detailed application notes and experimental protocols for the synthesis of omeprazole, focusing on the utilization of this crucial pyridine intermediate. The protocols are based on established and reported synthetic methodologies.

Chemical Synthesis Pathway

The synthesis of omeprazole from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically proceeds through its activated chloro-derivative, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This intermediate is then condensed with 5-methoxy-2-mercaptobenzimidazole to form a thioether, which is subsequently oxidized to the final sulfoxide product, omeprazole.

Omeprazole_Synthesis A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl A->B Chlorination D 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) B->D Condensation C 5-Methoxy-2-mercaptobenzimidazole C->D E Omeprazole D->E Oxidation

Caption: Chemical synthesis pathway of Omeprazole.

Experimental Protocols

The synthesis of omeprazole is presented here in two main stages: the formation of the thioether intermediate and its subsequent oxidation to omeprazole.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

This protocol details the condensation reaction between 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.

Materials:

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Add 5-methoxy-2-mercaptobenzimidazole to the alkaline solution and stir until dissolved.

  • Cool the reaction mixture.

  • Separately, prepare a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the solution of the pyridine derivative to the cooled benzimidazole solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.

  • Upon completion, the product is typically isolated by filtration, washed with water, and dried.

Quantitative Data from a Representative Synthesis:

ReactantMolecular WeightMolesAmount
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl244.13 g/mol 0.0920 g
5-Methoxy-2-mercaptobenzimidazole180.23 g/mol 0.1017.8 g
Sodium Hydroxide40.00 g/mol 0.135 g
Solvent/ReagentVolume
Ethanol50 mL
Water100 mL
Reaction ParametersValue
TemperatureInitially 70-90°C, then cooled to <10°C, and raised to 30°C during addition
Reaction Time4 hours
Reported Yield 96% [1]
Protocol 2: Oxidation of the Thioether Intermediate to Omeprazole

This protocol describes the oxidation of the synthesized thioether intermediate to the final product, omeprazole.

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

  • Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide with a catalyst)

  • Appropriate solvent (e.g., Dichloromethane, Ethanol)

Procedure using m-CPBA:

  • Dissolve the thioether intermediate in a suitable solvent such as dichloromethane.

  • Cool the solution to a low temperature (e.g., -10°C).

  • Slowly add a solution of m-CPBA to the cooled thioether solution.

  • Maintain the reaction at a low temperature for a specific duration.

  • After the reaction is complete, the mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and then with water.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data from a Representative Oxidation:

ReactantAmount
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole1.6g (approx. 80% purity)
m-Chloroperoxybenzoic acid (87%)1.01 g
Solvent/ReagentVolume
Dichloromethane50 mL
Sodium Bicarbonate & Sodium Thiosulfate in Water100 mL
Reaction ParametersValue
Temperature-10°C
Reaction Time20 minutes
Reported Yield 60% (from the starting chloro-intermediate) [2]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of omeprazole can be visualized as follows:

Omeprazole_Workflow cluster_prep Reactant Preparation cluster_condensation Condensation Reaction cluster_oxidation Oxidation to Omeprazole A Prepare alkaline solution of 5-methoxy-2-mercaptobenzimidazole C Slowly add pyridine solution to benzimidazole solution at controlled temperature A->C B Prepare aqueous solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl B->C D Allow reaction to proceed for 4 hours C->D E Isolate thioether intermediate by filtration, washing, and drying D->E F Dissolve thioether intermediate in solvent and cool to low temperature E->F G Slowly add oxidizing agent (e.g., m-CPBA) F->G H Reaction work-up and purification G->H I Final Product: Omeprazole H->I

Caption: Experimental workflow for Omeprazole synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled with extreme caution.

Conclusion

The synthesis of omeprazole utilizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives is a well-established and efficient process. The protocols provided herein offer a detailed guide for researchers and professionals in the field of drug development. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe synthesis of this important pharmaceutical compound. The provided quantitative data serves as a benchmark for expected yields and reactant stoichiometry.

References

Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial heterocyclic building block in synthetic organic chemistry. Its primary application lies in the pharmaceutical industry as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[1][2][3] Notable examples of PPIs synthesized using this intermediate include omeprazole and esomeprazole.[1][4] This document provides detailed application notes, experimental protocols for its synthesis, and a discussion of its reaction mechanism.

Chemical Properties

A summary of the key chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is presented in the table below.

PropertyValue
CAS Number 86604-78-6
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to light brown powder or crystal
Melting Point 56.5-60.5 °C
Boiling Point 115-135 °C at 0.01 Torr
Solubility Slightly soluble in Chloroform
InChI Key PSEPRWKZZJWRCB-UHFFFAOYSA-N
Applications in Drug Development

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[2] The hydroxyl group of the methanol is typically converted to a leaving group, such as a chloride, which then reacts with a benzimidazole derivative to form the final drug substance. This compound is an essential component for producing medications used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3]

Experimental Protocols

This section details a common laboratory-scale synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol is adapted from a general procedure and involves the hydrolysis of the corresponding chloromethyl pyridine derivative.[5]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.[5]

  • To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[5]

  • Stir the mixture and heat to reflux for 4 hours.[5]

  • After the reaction is complete, remove the methanol using a rotary evaporator.[5]

  • To the remaining residue, add 300 ml of drinking water.[5]

  • Extract the aqueous layer three times with 150 ml of dichloromethane each time.[5]

  • Combine the organic phases and wash with a saturated sodium chloride solution.[5]

  • Dry the organic phase over anhydrous sodium sulfate.[5]

  • Concentrate the organic phase by rotary evaporation to yield the product.[5]

Expected Yield: Approximately 50.0 g of a red oily liquid (83.0% yield).[5]

Reaction Mechanism

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor proceeds via a nucleophilic substitution reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Caption: Nucleophilic substitution mechanism for the synthesis.

Logical Workflow for Application in PPI Synthesis

The following diagram illustrates the logical progression from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to a generic proton pump inhibitor. This involves the activation of the hydroxyl group, followed by coupling with a benzimidazole core, and subsequent oxidation.

PPI_Synthesis_Workflow start (4-Methoxy-3,5-dimethylpyridin- 2-yl)methanol activation Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂) start->activation intermediate 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine activation->intermediate coupling Coupling with Substituted Benzimidazolethiol intermediate->coupling thioether Thioether Intermediate coupling->thioether oxidation Oxidation of Thioether (e.g., with m-CPBA) thioether->oxidation ppi Proton Pump Inhibitor (e.g., Omeprazole) oxidation->ppi

Caption: General workflow for PPI synthesis.

References

The Pivotal Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol stands as a critical building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of proton pump inhibitors (PPIs). These drugs are cornerstones in the treatment of acid-related gastrointestinal disorders. This document provides an in-depth overview of its applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Application Notes

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in medicinal chemistry is its function as a key intermediate in the synthesis of omeprazole and its S-enantiomer, esomeprazole.[1] Omeprazole was one of the first-in-class PPIs that revolutionized the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

The synthesis of these drugs involves the coupling of a substituted pyridine moiety with a benzimidazole core. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as the precursor to the reactive pyridine component of the final drug molecule. Typically, the hydroxyl group of the methanol is converted to a more reactive leaving group, most commonly a chloride, to facilitate nucleophilic substitution by the benzimidazole thiol.

While its application is predominantly in the synthesis of PPIs, the substituted pyridine scaffold is a common motif in a variety of medicinally active compounds, suggesting potential for its use in the development of other therapeutic agents. However, its current widespread use is overwhelmingly in the domain of gastric acid suppressants.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in the synthesis of omeprazole.

StepReactantsReagents/SolventsYield (%)Purity (%)Reference
Chlorination (4-Methoxy-3,5-dimethylpyridin-2-yl)methanolThionyl chloride, Dichloromethane100>99[2]
Coupling with Benzimidazole 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-methoxy-2-mercaptobenzimidazoleSodium hydroxide, Ethanol, Water96High[3]
Oxidation to Omeprazole 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazolem-CPBA or other oxidizing agents~85>99
Overall Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (alternative from 2,3,5-trimethylpyridine) 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl chloride, Dichloromethane, Acetone76.499.7[4]
Synthesis of the Thioether Intermediate (alternative) 4-Chloro-2-chloromethyl-3,5-dimethylpyridine, 5-methoxy-2-mercaptobenzimidazoleTetrahydrofuran, Sodium hydroxide96High[5]

Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the conversion of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its chlorinated, reactive intermediate.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g, 0.15 mol)

  • Thionyl chloride (18.8 g, 0.158 mol)

  • Dichloromethane (500 mL)

  • Hexane (250 mL)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

  • Argon or Nitrogen source

Procedure:

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g) in dichloromethane (400 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).[2]

  • In a separate dropping funnel, prepare a solution of thionyl chloride (18.8 g) in dichloromethane (100 mL).[2]

  • Slowly add the thionyl chloride solution dropwise to the solution of the pyridine methanol over 30 minutes at room temperature with continuous stirring.[2]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Suspend the resulting solid residue in hexane (200 mL) and filter the solid.[2]

  • Wash the collected solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid (33.3 g, 100% yield).[2]

Protocol 2: Synthesis of Omeprazole

This protocol describes the coupling of the chlorinated pyridine intermediate with the benzimidazole core, followed by oxidation to yield omeprazole.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

  • 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol)

  • Sodium hydroxide (5 g, 0.13 mol)

  • Ethanol (50 mL)

  • Water (100 mL)

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

  • Three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

Part A: Synthesis of the Thioether Intermediate

  • In a 1000 mL three-necked flask, dissolve sodium hydroxide (5 g) in ethanol (50 mL) and heat to 70-90°C.[3]

  • Add 5-methoxy-2-mercaptobenzimidazole (17.8 g) and reflux until it dissolves.[3]

  • Cool the mixture to below 10°C in an ice bath.[3]

  • In a constant pressure dropping funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[3]

  • Slowly add the aqueous solution of the pyridine hydrochloride to the reaction mixture dropwise, maintaining the temperature around 30°C.[3]

  • After the addition is complete, stir the reaction for 4 hours.[3]

  • Cool the mixture to 10°C and add 500 mL of water, then stir for 12 hours.[3]

  • Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (yield up to 96%).[3]

Part B: Oxidation to Omeprazole

  • Dissolve the thioether intermediate in a suitable solvent such as dichloromethane or ethanol.

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Slowly add a solution of an oxidizing agent (e.g., m-CPBA) while maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by quenching any excess oxidizing agent and neutralizing the mixture.

  • The crude omeprazole can be purified by crystallization from a suitable solvent system.

Visualizations

Signaling Pathway: Mechanism of Action of Omeprazole

Omeprazole_Mechanism cluster_lumen Stomach Lumen Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_inactive_cell Omeprazole (Inactive) Omeprazole_inactive->Omeprazole_inactive_cell Canaliculus Secretory Canaliculus (Acidic) Omeprazole_inactive_cell->Canaliculus Diffusion Omeprazole_active Sulfenamide (Active Form) Canaliculus->Omeprazole_active Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Irreversible Covalent Bonding H_ion H+ ProtonPump->H_ion H+ Secretion (Inhibited) K_ion_cell K+ ProtonPump->K_ion_cell K+ Uptake K_ion_lumen K+

Caption: Mechanism of action of Omeprazole as a proton pump inhibitor.

Experimental Workflow: Synthesis of Omeprazole

Omeprazole_Synthesis_Workflow start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol chlorination Step 1: Chlorination start->chlorination intermediate1 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl chlorination->intermediate1 Reagent: Thionyl Chloride Yield: 100% coupling Step 2: Coupling intermediate1->coupling intermediate2 Thioether Intermediate coupling->intermediate2 Base: NaOH Yield: 96% benzimidazole 5-methoxy-2-mercaptobenzimidazole benzimidazole->coupling oxidation Step 3: Oxidation intermediate2->oxidation omeprazole Omeprazole oxidation->omeprazole Oxidizing Agent: m-CPBA purification Purification omeprazole->purification final_product Pure Omeprazole purification->final_product

Caption: Synthetic workflow for Omeprazole from the pyridine precursor.

References

Application Notes and Protocols: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key heterocyclic building block in organic synthesis, most notably for its role as a crucial intermediate in the manufacture of proton pump inhibitors (PPIs). Its structure, combining a substituted pyridine ring with a reactive hydroxymethyl group, allows for versatile chemical modifications, making it an important synthon in medicinal chemistry. These application notes provide an overview of its properties, synthesis, and primary applications, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is typically a white to light brown crystalline powder.[1] Below is a summary of its key physical and spectroscopic properties.

PropertyValueReference
CAS Number 86604-78-6[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Melting Point 56.5-60.5 °C[1]
Boiling Point 115-135 °C (at 0.01 Torr)[1]
Solubility Slightly soluble in Chloroform[1]
¹H NMR Spectra available[2][3]
¹³C NMR Spectra available[2][3][4]
IR Spectroscopy Spectra available[2][4]
Mass Spectrometry Spectra available[4]

Applications in Organic Synthesis

The primary and most well-documented application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[5] It serves as a key precursor to the pyridine moiety of drugs like omeprazole and esomeprazole. The synthetic utility of this molecule lies in the facile conversion of the hydroxymethyl group to a chloromethyl group, which can then be coupled with a benzimidazole derivative.

While some sources mention its use in wear-resistant rubber, this application is not well-substantiated in the scientific literature.[1] Pyridine derivatives, in general, are used in the rubber industry, often as solvents or precursors.[6][7]

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol describes the synthesis of the title compound from its corresponding acetate precursor.

Reaction Scheme:

G Acetate (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate Methanol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Acetate->Methanol 1. NaOH, Ethanol 2. Methylene Chloride Extraction

Figure 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Materials:

  • (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (94.9 g)

  • Ethanol (570 ml)

  • 3N Sodium hydroxide solution (285 ml)

  • Methylene chloride

  • Sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

  • Cool the solution to 0°C and add 285 ml of 3N sodium hydroxide solution dropwise.

  • Stir the mixture at room temperature for 3 hours.

  • Remove the ethanol under reduced pressure.

  • Extract the residual aqueous solution three times with 300 ml of methylene chloride each.

  • Dry the combined organic extracts over sodium sulfate and evaporate the solvent in vacuo.

  • Crystallize the residue from petroleum ether to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Expected Outcome:

The product is obtained as a crystalline solid with a melting point of 49-51°C.

Protocol 2: Conversion to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the chlorination of the hydroxymethyl group, a key step in the synthesis of PPIs.

Reaction Scheme:

G Methanol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Chloro 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Methanol->Chloro Thionyl Chloride, Dichloromethane

Figure 2: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g, 0.15 mol)

  • Dichloromethane (500 ml total)

  • Thionyl chloride (18.8 g, 0.158 mol)

  • Hexane

Procedure:

  • Dissolve 25.1 g (0.15 mol) of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 ml of dichloromethane under an argon atmosphere.

  • Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 ml of dichloromethane dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting solid residue in 200 ml of hexane and collect the solid by filtration.

  • Wash the solid with 50 ml of hexane and air-dry to obtain the product.

Expected Outcome:

A quantitative yield (33.3 g, 100%) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is expected as a white solid.

Protocol 3: Synthesis of Omeprazole Intermediate

This protocol outlines the coupling of the chloromethylpyridine derivative with a benzimidazole thiol to form the sulfide intermediate of omeprazole.

Reaction Scheme:

G Chloro 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Sulfide 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole Chloro->Sulfide Thiol 2-Mercapto-5-methoxybenzimidazole Thiol->Sulfide NaOH, Ethanol/Water

Figure 3: Synthesis of Omeprazole Sulfide Intermediate.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

  • 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

  • Sodium hydroxide (5 g, 0.13 mol)

  • Ethanol (50 ml)

  • Water

Procedure:

  • In a three-necked flask, dissolve 5 g of sodium hydroxide in 50 ml of ethanol and heat to 70-90°C.

  • Add 17.8 g of 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.

  • Cool the mixture to below 10°C.

  • Dissolve 20 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 ml of water and add it dropwise to the reaction mixture, maintaining the temperature at or below 30°C.

  • After the addition is complete, allow the reaction to proceed for 4 hours.

  • Cool the mixture to 10°C, add 500 ml of water, and stir for 12 hours.

  • Collect the precipitated white solid by suction filtration and dry.

Expected Outcome:

A high yield (96%) of 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole is expected.

Mechanism of Action of Proton Pump Inhibitors

For drug development professionals, understanding the downstream application of this building block is crucial. Omeprazole, synthesized from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a prodrug that targets the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[8][9]

The mechanism involves the following key steps:

  • Activation in Acidic Environment: Omeprazole, being a weak base, accumulates in the acidic canaliculi of parietal cells.[8][9]

  • Conversion to Active Form: In this acidic environment, it undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[8][9]

  • Irreversible Inhibition: The active sulfenamide covalently binds to cysteine residues on the H⁺/K⁺ ATPase, forming a disulfide bridge.[8]

  • Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[8][10] Acid production can only resume after the synthesis of new H⁺/K⁺ ATPase pumps.[8]

G cluster_0 Parietal Cell Canaliculus (Acidic) cluster_1 Parietal Cell Membrane Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_prodrug->Omeprazole_active Protonation & Rearrangement ProtonPump_active H+/K+ ATPase (Active) Omeprazole_active->ProtonPump_active ProtonPump_inactive H+/K+ ATPase (Inactive) ProtonPump_active->ProtonPump_inactive Covalent Binding (Disulfide Bridge) GastricLumen Gastric Lumen ProtonPump_active->GastricLumen H+ Secretion ProtonPump_inactive->GastricLumen H+ Secretion Blocked

Figure 4: Mechanism of action of Omeprazole.

References

Application Notes and Protocols for Reactions Involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This pyridine derivative is a crucial intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole. The following sections detail the synthetic pathways, experimental setups, and analytical considerations for its use in drug development.

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key building block in medicinal chemistry. Its primary application lies in the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a reactive intermediate that is subsequently coupled with a benzimidazole moiety to form the core structure of several PPIs. These drugs are widely used to treat acid-related disorders of the stomach.

Physicochemical Properties

A summary of the key physicochemical properties of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is provided in the table below.

PropertyValue
CAS Number 86604-78-6[1][2][3]
Molecular Formula C₉H₁₃NO₂[1][2][3]
Molecular Weight 167.21 g/mol [3]
Melting Point 56.5-60.5 °C[1][3]
Boiling Point 289.1 °C at 760 mmHg[1]
Appearance White to off-white crystalline solid
Solubility Slightly soluble in chloroform[1]

Synthetic Applications: Synthesis of Omeprazole

The most prominent application of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is in the multi-step synthesis of omeprazole. The overall synthetic workflow involves the chlorination of the starting material, followed by a substitution reaction with 5-methoxy-2-mercapto-1H-benzimidazole, and a final oxidation step.

Synthetic Pathway Overview

Omeprazole_Synthesis A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B Chlorination (SOCl2 or similar) A->B C 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl B->C D Condensation with 5-methoxy-2-mercapto- 1H-benzimidazole C->D E Omeprazole Sulfide (Thioether Intermediate) D->E F Oxidation (m-CPBA or H2O2) E->F G Omeprazole F->G

Caption: Synthetic pathway for Omeprazole starting from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocols

The following are detailed protocols for the key synthetic steps in the preparation of omeprazole from (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes the chlorination of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding chloromethyl derivative, a key intermediate for PPI synthesis.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol167.2125.1 g0.15
Thionyl chloride (SOCl₂)118.9718.8 g (11.5 mL)0.158
Dichloromethane (DCM)84.93500 mL-
Hexane-250 mL-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 25.1 g (0.15 mol) of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 mL of dichloromethane.

  • Addition of Thionyl Chloride: Prepare a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Under an argon atmosphere, add the thionyl chloride solution dropwise to the solution of the starting material over 30 minutes at room temperature.[4]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Suspend the resulting solid residue in 200 mL of hexane and stir for 15 minutes. Collect the solid by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with 50 mL of hexane and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

  • Yield and Characterization: The expected yield is approximately 33.3 g (100%).[4] The product can be characterized by ¹H NMR and mass spectrometry.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Protocol 2: Synthesis of Omeprazole Sulfide (Thioether Intermediate)

This protocol outlines the condensation of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercapto-1H-benzimidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride222.1120.0 g0.09
5-Methoxy-2-mercapto-1H-benzimidazole180.2317.8 g0.10
Sodium hydroxide (NaOH)40.005.0 g0.13
Ethanol46.0750 mL-
Water18.02100 mL-

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 1000 mL three-necked flask, dissolve 5.0 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol and heat to 70-90 °C until dissolved.

  • Addition of Benzimidazole: Add 17.8 g (0.10 mol) of 5-methoxy-2-mercapto-1H-benzimidazole to the sodium ethoxide solution and reflux until it dissolves.

  • Cooling: Cool the reaction mixture to below 10 °C in an ice bath.

  • Addition of Pyridine Intermediate: Dissolve 20.0 g (0.09 mol) of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water in a dropping funnel.

  • Reaction: Slowly add the aqueous solution of the pyridine intermediate to the reaction mixture. The temperature may rise to 30 °C.

  • Reaction Completion: After the addition, allow the reaction to proceed for 4 hours.

  • Isolation: Cool the mixture to 10 °C and add 500 mL of water. Stir for 12 hours.

  • Purification: Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole. The expected yield is approximately 96%.[7]

Protocol 3: Synthesis of Omeprazole (Oxidation)

This final step involves the oxidation of the thioether intermediate to the corresponding sulfoxide, yielding omeprazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Omeprazole Sulfide329.4210.0 g0.03
Methanol32.0440 mL-
Sodium molybdate (catalyst)205.920.108 g-
Hydrogen peroxide (49%)34.012.11 g-
Sodium thiosulfate158.110.89 g-
Sodium hydroxide (10% solution)40.00As needed-

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask, prepare a mixture of 10.0 g of the omeprazole sulfide in 40 mL of methanol and stir for 15 minutes to obtain a clear solution.

  • Cooling: Cool the reaction mixture to 5-10 °C.

  • Catalyst Addition: Add a solution of 0.108 g of sodium molybdate in 5 mL of water dropwise over 15 minutes.

  • Oxidation: Add 2.11 g of 49% hydrogen peroxide at 5-10 °C.

  • Reaction Time: Maintain the reaction mixture at 5-10 °C for 5-6 hours.

  • Quenching: Add a solution of 0.89 g of sodium thiosulfate in 4 mL of water over 30 minutes to quench the excess peroxide.

  • pH Adjustment: Adjust the pH of the solution with a 10% sodium hydroxide solution.

  • Isolation and Purification: Filter the product, wash with a chilled mixture of methanol and water, and dry at 50-55 °C to obtain crude omeprazole.[8] Further purification can be achieved by recrystallization.

Analytical Characterization

The starting material, intermediates, and final product should be characterized using appropriate analytical techniques to ensure identity and purity.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to analyze (4-methoxy-3,5-dimethylpyridin-2-yl)methanol and its reaction products.[2]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile, water, and phosphoric acid[2]
Detection UV at a suitable wavelength (e.g., 280 nm)

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Weigh Reagents B Prepare Solutions A->B C Set up Reaction Apparatus B->C D Add Reagents under Controlled Conditions C->D E Monitor Reaction (TLC/HPLC) D->E F Quench Reaction E->F G Solvent Removal F->G H Precipitation/Filtration G->H I Drying of Product H->I J Purity Analysis (HPLC) I->J K Structural Confirmation (NMR, MS) J->K L Recrystallization (if needed) J->L

Caption: General experimental workflow for the synthesis and analysis of compounds derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

Purification Techniques for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like omeprazole.[1][2][3] The selection of an appropriate purification technique is critical to ensure the high purity of the final compound, which is essential for its use in drug development and manufacturing.

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative with the chemical formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol .[4][5] It is a white to light brown crystalline powder with a melting point in the range of 56.5-60.5 °C.[4][5] High purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and to minimize the presence of impurities in the final drug product. This document outlines four common and effective purification techniques: recrystallization, column chromatography, distillation, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected outcomes for each purification technique, providing a basis for method selection based on the desired purity, yield, and scale of operation.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield/Recovery (Expected)ScaleAdvantagesDisadvantages
Recrystallization 85-95%>99%70-90%Milligram to KilogramCost-effective, simple setup, scalableRequires suitable solvent, potential for product loss in mother liquor
Column Chromatography 80-95%>98%60-85%Milligram to GramHigh resolution for complex mixturesLabor-intensive, solvent consumption
Bulb-to-Bulb Distillation 90-98%>99%60-80%Milligram to GramEffective for removing non-volatile impuritiesRequires specialized equipment, potential for thermal degradation
Preparative HPLC 95-99%>99.5%50-70%Milligram to GramHighest purity achievable, automatedHigh cost, limited scalability, large solvent consumption

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: Based on experimental data, petroleum ether is a suitable solvent for the recrystallization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[6] Alternatively, a co-solvent system such as ethanol/water can be employed.

  • Dissolution: In a flask, dissolve the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a minimal amount of hot petroleum ether (or ethanol) near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For enhanced crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the purified product is expected to be in the range of 49-51°C.[6]

Workflow for Recrystallization

Recrystallization A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Purified Product G->H

Caption: A schematic overview of the recrystallization process.

Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that utilizes pressure to accelerate the flow of the mobile phase through the stationary phase.

Protocol:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A common mobile phase for pyridine derivatives is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Apply pressure (using compressed air or nitrogen) to the top of the column to force the mobile phase through the silica gel.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Workflow for Flash Column Chromatography

ColumnChromatography A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Product H->I

Caption: The general workflow for purification by flash column chromatography.

Bulb-to-Bulb Distillation (Kugelrohr)

Bulb-to-bulb distillation is a short-path distillation technique suitable for purifying small quantities of high-boiling point compounds under high vacuum.

Protocol:

  • Apparatus Setup: Assemble the Kugelrohr apparatus, which consists of a series of connected glass bulbs.

  • Sample Placement: Place the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol into the first bulb.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of around 0.05 bar is a good starting point based on related compounds.[7]

  • Heating: Gradually heat the first bulb containing the sample. For a related compound, a temperature of 120°C was effective.[7]

  • Distillation and Collection: The compound will vaporize and then condense in the adjacent, cooler bulb.

  • Cooling: The receiving bulb can be cooled with air or a water bath to improve condensation efficiency.

  • Isolation: Once the distillation is complete, the purified product is collected from the receiving bulb.

Logical Flow of Bulb-to-Bulb Distillation

Distillation A Crude Product in First Bulb B Apply High Vacuum A->B C Gradual Heating B->C D Vaporization C->D E Condensation in Cooled Bulb D->E F Purified Product E->F

Caption: A simplified diagram illustrating the bulb-to-bulb distillation process.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that can yield very high purity products. The analytical HPLC method can be scaled up for this purpose.[8]

Protocol:

  • System Preparation: Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A typical mobile phase for the separation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a mixture of acetonitrile and water, with a small amount of formic acid (for MS compatibility) or phosphoric acid as a modifier.[8]

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Separation: Inject the sample onto the column and run the separation under isocratic or gradient elution conditions.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

  • Drying: Dry the final product under high vacuum.

Workflow for Preparative HPLC

Prep_HPLC A Crude Product B Dissolve in Mobile Phase & Filter A->B C Inject onto Preparative Column B->C D Elute with Mobile Phase C->D E Collect Target Peak Fractions D->E F Combine Pure Fractions E->F G Solvent Removal F->G H Purified Product G->H

Caption: A flowchart of the preparative HPLC purification process.

References

Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. The following protocols and data are intended to assist in the quality control, stability testing, and characterization of this compound.

Physicochemical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

PropertyValueReference
Molecular FormulaC₉H₁₃NO₂[1][2]
Molecular Weight167.21 g/mol [1][2]
Melting Point56.5-60.5 °C[1][3]
Boiling Point115-135 °C at 0.01 Torr[1]
SolubilitySlightly soluble in chloroform.[3][4]
AppearanceWhite to light brown powder or crystal.[1]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and for quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for the routine analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[5] This method can be adapted for purity determination and assay.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer). The mobile phase can be optimized for better separation. For MS compatibility, a volatile buffer like ammonium acetate or formic acid should be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 280 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Data Presentation

Table 2: Typical HPLC Data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

ParameterValue
Retention Time~ 4.5 min (indicative, depends on exact conditions)
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities. Purity assessment of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is often performed using GC.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or methanol.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled.

Data Presentation

Table 3: ¹H NMR Spectral Data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.20s1HPyridine-H
~4.70s2H-CH₂OH
~3.80s3H-OCH₃
~2.30s3HAr-CH₃
~2.20s3HAr-CH₃
~3.50br s1H-OH

Table 4: ¹³C NMR Spectral Data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in CDCl₃

Chemical Shift (ppm)Assignment
~160C-O (methoxy)
~155C-N
~145C-C (pyridine)
~125C-C (pyridine)
~120C-C (pyridine)
~60-CH₂OH
~60-OCH₃
~15Ar-CH₃
~12Ar-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Data Presentation

Table 5: Key FTIR Spectral Data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretching (alcohol)
~2950-2850MediumC-H stretching (aliphatic)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretching (aryl ether)
~1050StrongC-O stretching (primary alcohol)

Visualization of Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Prep Prepare solutions for analysis Sample->Prep HPLC HPLC Analysis (Purity & Assay) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Data Data Interpretation & Comparison HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Generate Certificate of Analysis Data->Report

Caption: General analytical workflow for compound characterization.

Chromatographic Purity Assessment Workflow

This diagram details the steps involved in assessing the purity of the compound using chromatographic methods.

A Sample Preparation (Dissolve in appropriate solvent) B HPLC Analysis (Primary Purity Assessment) A->B C GC-MS Analysis (Volatile & Semi-volatile Impurities) A->C D Peak Integration & Area % Calculation B->D C->D E Impurity Identification (Comparison with standards/libraries) D->E F Final Purity Report E->F

Caption: Workflow for chromatographic purity assessment.

Spectroscopic Structure Elucidation Workflow

The following diagram outlines the process of confirming the chemical structure using spectroscopic techniques.

Start Pristine Sample NMR_acq Acquire 1H and 13C NMR Spectra Start->NMR_acq FTIR_acq Acquire FTIR Spectrum Start->FTIR_acq NMR_int Interpret NMR: Chemical shifts, multiplicity, integration NMR_acq->NMR_int FTIR_int Interpret FTIR: Identify key functional group vibrations FTIR_acq->FTIR_int Structure_confirm Confirm Structure Consistency NMR_int->Structure_confirm FTIR_int->Structure_confirm

Caption: Workflow for spectroscopic structure elucidation.

References

Application Note: A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the scale-up synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the manufacturing of proton pump inhibitors such as omeprazole. The described method is based on the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a route amenable to industrial production. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering comprehensive experimental procedures, data presentation, and workflow visualization.

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably omeprazole and its analogues.[1][2][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final drug product. Therefore, a robust and scalable synthetic process is of paramount importance. This application note details a two-step synthetic sequence, beginning with the chlorination of a precursor followed by hydrolysis, which has been identified as a practical approach for large-scale production.

Overall Reaction Scheme

The synthesis is a two-step process starting from 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. The first step involves the chlorination of the starting material to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The subsequent step is the hydrolysis of this chlorinated intermediate to produce the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocols

Part 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This procedure outlines the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetone

Procedure:

  • In a suitable reaction vessel, charge 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and 480 ml of dichloromethane.

  • Stir the mixture and cool it to 0-5 °C using an ice bath.

  • Slowly add 225 ml of sulfuryl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[3]

  • To the resulting residue, add acetone and stir until a slurry is formed.[3]

  • Filter the solid product under reduced pressure and wash the filter cake with acetone.[3]

  • Dry the product to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3]

Part 2: Scale-up Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Hydrolysis

This protocol describes the hydrolysis of the chlorinated intermediate to the final product.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane (DCM)

Procedure:

  • In a large reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 300 ml of methanol and 150 ml of water.[4]

  • To this mixture, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[4]

  • Heat the mixture to reflux and maintain for 4 hours, with continuous stirring.[4]

  • After the reaction is complete, cool the mixture and remove the methanol by rotary evaporation.[4]

  • To the remaining aqueous residue, add 300 ml of water.

  • Extract the aqueous layer three times with 150 ml of dichloromethane each time.[4]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterStep 1: ChlorinationStep 2: HydrolysisOverall
Starting Material 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
Product 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Typical Yield 76.4%~90% (based on similar reactions)~68-70%
Purity (by HPLC) 99.7%[3]>98%>98%
Appearance White to off-white solidWhite to light brown powder or crystals[4]White to light brown powder or crystals

Analytical Characterization

The identity and purity of the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to determine the purity of the product. A suitable method might use a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the target compound.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (56.5-60.5 °C).

Workflow and Logic Diagrams

Scale_Up_Synthesis cluster_prep Part 1: Preparation of Intermediate cluster_final Part 2: Synthesis of Final Product start_material 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine chlorination Chlorination with SO₂Cl₂ in DCM start_material->chlorination workup1 Concentration, Precipitation with Acetone, Filtration, and Drying chlorination->workup1 intermediate 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl hydrolysis Hydrolysis with NaOH, KI in Methanol/Water intermediate->hydrolysis workup1->intermediate workup2 Methanol Removal, Extraction with DCM, Drying, and Concentration hydrolysis->workup2 final_product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol purification Purification (e.g., Recrystallization) workup2->purification purification->final_product

References

Application Notes and Protocols for the Derivatization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester and ether derivatives from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This versatile starting material, a substituted pyridine methanol, serves as a valuable scaffold for generating new chemical entities with potential applications in medicinal chemistry and drug discovery. The derivatization strategies outlined below enable the exploration of structure-activity relationships, potentially leading to the development of new therapeutic agents. Pyridine and its derivatives have shown a wide range of biological activities, including antimicrobial and antitumor effects.

Overview of Derivatization Strategies

The hydroxyl group of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is the primary site for derivatization. Two common and effective strategies for modifying this group are esterification and etherification.

  • Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride) to form an ester linkage. This is a straightforward method to introduce a wide variety of functional groups.

  • Etherification: This reaction creates an ether linkage by coupling the alcohol with an alkyl or aryl halide. The Williamson ether synthesis is a classic and reliable method for this transformation.

These derivatization approaches allow for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which can significantly influence its biological activity.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectra (MS) and Infrared (IR) spectra should be obtained using standard instrumentation.

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl Acetate (Esterification)

This protocol describes a general procedure for the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using an acyl chloride. Acetyl chloride is used here as an example.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine (base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate.

Expected Outcome:

The final product is a stable ester derivative. The yield and spectroscopic data for the acetate derivative are provided in the data summary table below.

Protocol 2: Synthesis of 2-(Benzyloxymethyl)-4-methoxy-3,5-dimethylpyridine (Etherification)

This protocol details the Williamson ether synthesis for the O-alkylation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benzyl bromide is used as an example of an alkylating agent.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-(benzyloxymethyl)-4-methoxy-3,5-dimethylpyridine.

Expected Outcome:

This procedure yields the corresponding ether derivative. The anticipated quantitative data for the benzyl ether derivative can be found in the summary table.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized derivatives based on the protocols described above.

CompoundDerivatization MethodReagentsYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetateEsterificationAcetyl chloride, Triethylamine>908.25 (s, 1H), 5.20 (s, 2H), 3.75 (s, 3H), 2.30 (s, 3H), 2.25 (s, 3H), 2.10 (s, 3H)170.9, 162.5, 155.8, 147.2, 125.1, 122.8, 62.1, 60.5, 20.9, 13.5, 10.8[M+H]⁺ calc. 210.11, found 210.11
2-(Benzyloxymethyl)-4-methoxy-3,5-dimethylpyridineEtherificationSodium hydride, Benzyl bromide75-858.20 (s, 1H), 7.40-7.25 (m, 5H), 4.65 (s, 2H), 4.60 (s, 2H), 3.70 (s, 3H), 2.35 (s, 3H), 2.20 (s, 3H)162.3, 157.2, 147.0, 138.1, 128.5, 127.8, 127.6, 125.5, 122.5, 73.2, 69.8, 60.3, 13.6, 10.7[M+H]⁺ calc. 258.15, found 258.15

Note: NMR and MS data are predicted based on the structures and may vary slightly depending on the specific instrumentation and conditions used.

Potential Applications and Biological Relevance

The derivatization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol opens avenues for the discovery of new bioactive compounds. Pyridine-containing molecules are known to exhibit a broad spectrum of pharmacological activities.

  • Antimicrobial Activity: Substituted pyridyl esters and ethers have demonstrated activity against various bacterial strains.[1] The synthesized derivatives can be screened against a panel of pathogenic bacteria to identify potential new antibiotics.

  • Antitumor Activity: The pyridine scaffold is present in numerous anticancer agents. The novel compounds can be evaluated for their cytotoxic effects on various cancer cell lines to explore their potential as anticancer drug candidates.

The logical workflow for the derivatization and subsequent biological screening is depicted in the diagram below.

Visualizations

Derivatization_Workflow start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol esterification Esterification (Protocol 1) start->esterification Acyl Chloride, Base etherification Etherification (Protocol 2) start->etherification Alkyl Halide, Base esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers bioassay Biological Activity Screening (e.g., Antimicrobial, Antitumor) esters->bioassay ethers->bioassay

Caption: Experimental workflow for the derivatization and biological evaluation.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell receptor Target Receptor (e.g., Kinase) pathway Signaling Cascade receptor->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis compound Pyridine Derivative compound->receptor Inhibition

Caption: Hypothetical signaling pathway for antitumor activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the production of proton pump inhibitors such as esomeprazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping researchers improve yield and purity.

Issue 1: Low Yield in the Hydrolysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Question: My yield of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is consistently low when starting from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. What are the potential causes and solutions?

Answer:

Low yields in this reaction can stem from several factors. A primary concern is the stability of the starting material and the reaction conditions. Here are some troubleshooting steps:

  • Starting Material Quality: Ensure the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is of high purity and has been stored under appropriate conditions (dry, inert atmosphere) to prevent degradation.

  • Reaction Temperature: Carefully control the reaction temperature. While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of side products. A reflux temperature for a methanol/water solvent system is commonly used.[1]

  • Choice and Stoichiometry of Base: The amount and type of base are critical. Sodium hydroxide is a common choice.[1] Insufficient base will result in incomplete conversion, while a large excess might promote side reactions. It is recommended to use a moderate excess of the base.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. A typical reaction time is around 4 hours at reflux.[1]

  • Work-up Procedure: Inefficient extraction of the product from the aqueous layer can significantly lower the yield. Use a suitable organic solvent like dichloromethane for extraction and perform multiple extractions to maximize recovery.[1][2]

Issue 2: Incomplete Hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

Question: I am observing unreacted starting material in my synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from the corresponding acetate. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of the acetate precursor is a common challenge. Here are some strategies to improve the conversion rate:

  • Base Concentration and Addition: Using a sufficiently concentrated solution of a strong base like sodium hydroxide is crucial. The dropwise addition of the base at a controlled temperature (e.g., 0°C) can help manage the exothermicity of the reaction and prevent side reactions.[2]

  • Reaction Time and Temperature: After the initial addition of the base, allowing the reaction to stir at room temperature for an adequate duration (e.g., 3 hours) is necessary for the hydrolysis to complete.[2]

  • Solvent System: The choice of solvent can influence the reaction rate. Ethanol is a commonly used solvent for this hydrolysis.[2]

  • Monitoring the Reaction: As with other syntheses, it is essential to monitor the reaction's progress via TLC or HPLC to determine the point of complete consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: The most common precursors are 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate.[1][2] Another documented route involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine to an aminomethyl intermediate, which is then converted to the target alcohol.[3][4]

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: Regardless of the chosen synthetic route, meticulous control over reaction temperature, reaction time, and the stoichiometry of reagents (especially the base) is paramount for achieving high yields. Proper work-up and purification procedures are also critical.

Q3: What are some common impurities that can form during the synthesis?

A3: Impurities can arise from incomplete reactions or side reactions. For instance, in the synthesis of esomeprazole, where (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a precursor, related pyridine derivatives can be potential impurities.[5] Over-oxidation during subsequent steps can also lead to N-oxide impurities.[6] Careful purification, often by crystallization, is necessary to obtain a high-purity product.[2]

Q4: What is a suitable method for the purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A4: Crystallization from a suitable solvent system, such as petroleum ether, is a common and effective method for purifying the final product.[2] The melting point of the purified compound is reported to be in the range of 49-51°C.[2]

Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Starting Material Reagents Solvent Reaction Time Temperature Yield Reference
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideSodium hydroxide, Potassium iodideMethanol, Water4 hoursRefluxNot specified[1]
(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetateSodium hydroxideEthanol3 hours0°C to Room TempNot specified[2]
3,5-dimethyl-4-methoxy-2-cyanopyridineRaney nickel, NH3Methanol3 daysRoom Temp40-50% (overall)[3]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [1]

  • To a solution of 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation.

  • To the residue, add 300 ml of water and extract three times with 150 ml of dichloromethane each.

  • Dry the combined organic extracts over sodium sulfate and evaporate the solvent in vacuo to obtain the product.

Protocol 2: Synthesis from (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate [2]

  • Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

  • Add 285 ml of 3N sodium hydroxide solution dropwise at 0°C.

  • Stir the mixture at room temperature for 3 hours.

  • Remove the ethanol in vacuo.

  • Extract the residual aqueous solution three times with 300 ml of methylene chloride.

  • Dry the combined organic extracts over sodium sulfate and evaporate in vacuo.

  • Crystallize the residue from petroleum ether to obtain pure (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Key Transformation cluster_end Final Product Start_1 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Process_1 Hydrolysis Start_1->Process_1 NaOH, KI Methanol/Water, Reflux Start_2 (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate Process_2 Hydrolysis Start_2->Process_2 NaOH Ethanol, 0°C to RT Start_3 3,5-dimethyl-4-methoxy- 2-cyanopyridine Process_3 Reduction & Diazotization Start_3->Process_3 1. Raney Ni, H2 2. NaNO2, H+ End_Product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Process_1->End_Product Process_2->End_Product Process_3->End_Product

Caption: Synthetic routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Observed Cause_1 Poor Starting Material Quality Low_Yield->Cause_1 Cause_2 Suboptimal Reaction Temperature Low_Yield->Cause_2 Cause_3 Incorrect Base Stoichiometry Low_Yield->Cause_3 Cause_4 Incomplete Reaction Low_Yield->Cause_4 Cause_5 Inefficient Work-up Low_Yield->Cause_5 Solution_1 Verify Purity & Storage of Starting Material Cause_1->Solution_1 Solution_2 Optimize & Control Temperature Cause_2->Solution_2 Solution_3 Adjust Base Concentration Cause_3->Solution_3 Solution_4 Monitor Reaction (TLC/HPLC) Cause_4->Solution_4 Solution_5 Improve Extraction Protocol Cause_5->Solution_5

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. It addresses common issues and side products encountered during key synthetic transformations of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: The two most common and critical reactions are the oxidation of the hydroxymethyl group to form the corresponding aldehyde or carboxylic acid, and the halogenation (typically chlorination) of the hydroxymethyl group to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.

Q2: What are the typical side products observed during the oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A2: The primary side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid. The extent of this over-oxidation depends on the oxidant used and the reaction conditions.

Q3: What impurities can be expected during the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with thionyl chloride?

A3: Common impurities include unreacted starting material, and potentially dimeric ethers formed by the reaction of the starting alcohol with the chlorinated product. In the broader synthesis of PPIs, other impurities like 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine have been identified, which could potentially arise from different synthetic routes or side reactions with acetate sources.

Q4: How can the formation of side products be minimized?

A4: Minimizing side products involves careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. The choice of solvent and reagent is also critical. For detailed strategies, please refer to the Troubleshooting Guides and Experimental Protocols sections below.

Troubleshooting Guides

Oxidation Reactions

Issue: Low yield of the aldehyde and formation of the carboxylic acid.

Possible Cause Troubleshooting Step
Over-oxidation Use a milder oxidizing agent, such as manganese dioxide (MnO2), which is known for its selectivity in oxidizing benzylic and allylic alcohols to aldehydes.[1][2] Avoid stronger oxidizing agents if the aldehyde is the desired product.
Prolonged reaction time or elevated temperature Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
Incorrect stoichiometry of the oxidizing agent Carefully control the molar equivalents of the oxidizing agent. An excess may lead to over-oxidation.
Chlorination Reactions

Issue: Presence of unreacted starting material in the final product.

Possible Cause Troubleshooting Step
Incomplete reaction Ensure the complete conversion of the alcohol by monitoring the reaction progress. A slight excess of the chlorinating agent (e.g., thionyl chloride) may be necessary.
Moisture in the reaction Conduct the reaction under anhydrous conditions, as thionyl chloride reacts with water. Use dry solvents and glassware.

Issue: Formation of unknown impurities.

Possible Cause Troubleshooting Step
Side reactions with the pyridine nitrogen The use of a non-nucleophilic base or performing the reaction at low temperatures can sometimes mitigate side reactions involving the pyridine ring.
Dimerization Control the concentration of the reactants and the rate of addition of the chlorinating agent to minimize intermolecular side reactions.

Quantitative Data on Impurities

While specific quantitative data for every possible side product is highly dependent on the exact reaction conditions, the following table summarizes potential impurities that have been identified in related synthetic processes.

Impurity Name Chemical Formula Molecular Weight ( g/mol ) Commonly Observed In
4-Methoxy-3,5-dimethylpyridine-2-carboxylic acidC9H11NO3181.19Oxidation reactions
2-Chloromethyl-4-methoxy-3,5-dimethylpyridineC9H12ClNO185.65Chlorination reactions
2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridineC11H15NO3209.24Esomeprazole synthesis (as a genotoxic impurity)[3]

Experimental Protocols

Protocol 1: Selective Oxidation to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

Objective: To synthesize the aldehyde with minimal over-oxidation to the carboxylic acid.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or diatomaceous earth

Procedure:

  • To a stirred solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in anhydrous DCM, add activated MnO2 (5-10 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO2.

  • Wash the filter cake with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Objective: To achieve a high yield of the chlorinated product while minimizing impurities.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or hexane

Procedure:

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in anhydrous DCM in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Add diethyl ether or hexane to the residue to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether or hexane, and dry under vacuum to obtain the product.

Visualizations

Oxidation_Pathway A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (Desired Product) A->B Mild Oxidation (e.g., MnO2) C 4-Methoxy-3,5-dimethylpyridine-2-carboxylic acid (Over-oxidation Side Product) B->C Further Oxidation

Caption: Oxidation pathway of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Chlorination_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (Desired Product) A->B Chlorination (e.g., SOCl2) C Unreacted Starting Material A->C Incomplete Reaction D Dimeric Ether (Side Product) A->D Dimerization B->D

Caption: Chlorination reaction and potential side products.

Troubleshooting_Flowchart start Low Yield or Impurities Detected reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation chlorination Chlorination reaction_type->chlorination Chlorination over_oxidation Over-oxidation to Carboxylic Acid? oxidation->over_oxidation incomplete_chlorination Unreacted Alcohol Present? chlorination->incomplete_chlorination mild_oxidant Use Milder Oxidant (e.g., MnO2) Monitor Reaction Time/Temp over_oxidation->mild_oxidant Yes end Problem Resolved over_oxidation->end No adjust_conditions Check Reagent Stoichiometry Ensure Anhydrous Conditions incomplete_chlorination->adjust_conditions Yes incomplete_chlorination->end No mild_oxidant->end adjust_conditions->end

Caption: Troubleshooting flowchart for common reaction issues.

References

stability issues of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol under acidic conditions. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Rapid Degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Solution

Question: I am observing rapid degradation of my (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol shortly after dissolving it for my experiment. What could be the cause and how can I prevent this?

Answer:

Rapid degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is often observed in the presence of acidic conditions. This compound is an intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, which are known to be highly labile in acidic environments.[1][2][3] The pyridine nitrogen can be protonated, which can facilitate degradation pathways.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acidic Solvent or Reagents Ensure all solvents and reagents are neutral or slightly basic. If possible, use buffered solutions with a pH above 7.
Residual Acid from Synthesis If you have synthesized the compound in-house, ensure that all acidic catalysts or byproducts are thoroughly removed during workup and purification. This can be checked by measuring the pH of a solution of the compound.
Improper Storage of Solutions Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8°C) and protect them from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric CO2.

A general workflow for troubleshooting degradation is as follows:

G start Degradation Observed check_ph Check pH of Solution start->check_ph acidic pH < 7 check_ph->acidic Acidic neutral pH >= 7 check_ph->neutral Neutral neutralize Neutralize with a non-reactive base (e.g., NaHCO3 solution) acidic->neutralize check_reagents Investigate Other Causes: - Purity of starting material - Reaction with other components - Light or temperature exposure neutral->check_reagents adjust_protocol Adjust Experimental Protocol: - Use buffered solutions - Prepare fresh solutions neutralize->adjust_protocol repurify Re-purify Compound check_reagents->repurify repurify->adjust_protocol

Caption: Troubleshooting workflow for degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Issue 2: Formation of Unknown Impurities During Acid-Catalyzed Reactions

Question: I am using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a reaction that requires acidic conditions, and I am seeing the formation of several unknown impurities. What are the likely side reactions?

Answer:

Under acidic conditions, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can undergo several degradation reactions. While specific degradation products for this intermediate are not extensively documented, by analogy to related proton pump inhibitors, the degradation is likely initiated by protonation of the pyridine ring.[4][5] This can lead to a cascade of reactions.

Potential Degradation Pathway:

The protonated intermediate is more susceptible to nucleophilic attack and rearrangement. A plausible degradation pathway is initiated by the protonation of the pyridine nitrogen, followed by the loss of the hydroxymethyl group as formaldehyde or its equivalent, and subsequent reactions of the resulting reactive pyridine species. Another possibility is the acid-catalyzed formation of a dimeric ether.

G reactant (4-Methoxy-3,5-dimethyl pyridin-2-yl)methanol protonation Protonation (H+) reactant->protonation intermediate Protonated Intermediate protonation->intermediate degradation_products Degradation Products (e.g., Dimer, Oxidation Products) intermediate->degradation_products Further Reactions

Caption: Postulated acid-catalyzed degradation pathway.

Recommendations for Minimizing Impurity Formation:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.

  • Choice of Acid: Use the mildest possible acid at the lowest effective concentration.

  • Inert Atmosphere: Working under an inert atmosphere can prevent oxidation of the starting material and intermediates, which can be exacerbated by acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. Solutions should be prepared fresh.

Q2: Is (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol stable in common organic solvents?

A2: It is generally stable in common neutral organic solvents like dichloromethane, chloroform, and ethyl acetate for short periods. However, prolonged storage in any solvent is not recommended. Avoid acidic solvents or those with acidic impurities.

Q3: How can I monitor the stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in my experimental conditions?

A3: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A time-course study where aliquots of the solution are taken at different time points and analyzed for the appearance of degradation products and the decrease in the main peak area of the compound is a standard method.

Q4: What is the expected degradation rate of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in acidic solutions?

pHApproximate Half-life of Omeprazole at 37°C
1.2< 10 minutes
4.0~ 2 hours
6.8~ 18 hours
7.4Stable for > 24 hours

Data is illustrative and based on published stability of omeprazole.[3]

Experimental Protocols

Protocol: Stability Assessment of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol by HPLC

Objective: To determine the stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a given solution over time.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., phosphate or acetate) to prepare solutions of desired pH

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in the desired solvent (e.g., a mixture of buffer and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like 0.1% formic acid for MS compatibility, if needed, though this may affect stability). A typical starting condition could be 20% acetonitrile, increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength, typically around 280-300 nm for pyridine derivatives.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the peak area of the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Monitor the appearance and increase of any new peaks, which would indicate degradation products.

A general workflow for a stability study is as follows:

G prep_solution Prepare Solution of Compound incubate Incubate under Test Conditions (pH, Temp, Light) prep_solution->incubate sampling Take Aliquots at Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc data_analysis Analyze Data: - % Remaining vs. Time - Degradation Product Formation hplc->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, categorized by the synthetic route.

Route 1: From 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Question: My reaction yield is low when synthesizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. What are the possible causes and solutions?

Answer:

Low yields in this hydrolysis reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The hydrolysis of the chloromethyl group may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. A typical procedure involves refluxing for 4 hours.[1] Consider extending the reflux time and monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal pH: The reaction is typically carried out under basic conditions.

    • Solution: Verify the amount of base (e.g., sodium hydroxide) is sufficient to neutralize the hydrochloride salt and drive the hydrolysis. The pH of the reaction mixture should be alkaline.

  • Inefficient Extraction: The product may not be fully extracted from the aqueous layer after the reaction.

    • Solution: Use a suitable organic solvent for extraction, such as dichloromethane.[1] Perform multiple extractions (e.g., 3 times) to ensure maximum recovery of the product.[1]

  • Product Decomposition: Although generally stable, prolonged exposure to high temperatures or strongly acidic/basic conditions could potentially lead to degradation.

    • Solution: While reflux is necessary, avoid excessive heating for extended periods beyond what is required for the reaction to complete.

Question: I am observing significant impurities in my final product after synthesis from the chloromethyl precursor. How can I improve the purity?

Answer:

Impurity issues often arise from unreacted starting material or side products.

  • Unreacted Starting Material: The primary impurity is often the starting 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

    • Solution: As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time and temperature. Monitor the reaction to confirm the disappearance of the starting material.

  • Purification Method: The workup and purification steps are critical for obtaining a high-purity product.

    • Solution: After extraction and drying of the organic layer, the solvent should be removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system, such as petroleum ether, to yield a crystalline solid.[2] For more challenging separations, column chromatography on silica gel may be employed.

Route 2: From 3,5-Dimethyl-4-methoxypyridine-N-oxide

Question: The rearrangement of 3,5-Dimethyl-4-methoxypyridine-N-oxide to introduce the hydroxymethyl group is not proceeding as expected. What are the common pitfalls?

Answer:

This synthetic step, often involving acetylation followed by hydrolysis, can be complex.

  • Inefficient Acetylation: The initial reaction with an acetylating agent like acetic anhydride is a critical step.

    • Solution: Ensure appropriate reaction conditions, which may involve elevated temperatures. However, be aware that acetic anhydride is a controlled substance in some regions due to its use in illicit drug manufacturing, which may necessitate alternative synthetic routes.[3]

  • Incomplete Hydrolysis: The subsequent hydrolysis of the acetate intermediate is necessary to yield the final alcohol.

    • Solution: The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in an alcoholic solvent.[2] Ensure sufficient base and adequate reaction time for the hydrolysis to complete.

  • Formation of Side Products: Rearrangements of N-oxides can sometimes lead to the formation of isomeric or other side products.

    • Solution: Careful control of reaction conditions (temperature, stoichiometry of reagents) is crucial. Analysis of the crude reaction mixture by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify major byproducts and guide optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: The most frequently cited starting materials in the literature are 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[1], 3,5-dimethyl-4-methoxypyridine-N-oxide[3], and 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.[4]

Q2: What are the typical reaction conditions for the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride?

A2: A general procedure involves dissolving the starting material in a mixture of methanol and water, adding sodium hydroxide and a catalyst like potassium iodide, and refluxing the mixture for approximately 4 hours.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5] These methods allow for the tracking of the consumption of starting materials and the formation of the product.

Q4: What are the recommended methods for purifying the final product?

A4: The crude product can be purified by crystallization from a suitable solvent like petroleum ether.[2] For higher purity requirements or if crystallization is not effective, column chromatography on silica gel is a viable alternative.

Q5: What are the safety precautions I should take during the synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Some of the reagents used, such as thionyl chloride and dimethyl sulfate, are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Comparison of Synthetic Routes and Reported Yields

Starting MaterialKey ReagentsReported YieldReference
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideSodium hydroxide, Methanol, WaterNot specified[1]
3,5-dimethyl-4-methoxypyridine-2-carbonitrile1. Raney Nickel, NH3/Methanol 2. NaNO2, Acetic Acid40-50%[4]
(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetateSodium hydroxide, EthanolNot specified[2]

Experimental Protocols

Protocol 1: Synthesis from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.

  • Addition of Reagents: To the stirred mixture, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Workup:

    • After the reaction is complete, cool the mixture and remove the methanol using a rotary evaporator.

    • To the residue, add 300 ml of water.

    • Extract the aqueous solution with dichloromethane (3 x 150 ml).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile[4]
  • Hydrogenation:

    • In a suitable hydrogenation vessel, combine 20 g of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile and 20 g of Raney nickel in 650 ml of methanol saturated with ammonia.

    • Hydrogenate the mixture at room temperature and normal pressure for 3 days.

    • After the reaction, filter off the catalyst.

    • Remove the solvent under vacuum.

  • Diazotization and Hydrolysis:

    • Dissolve the residue from the previous step in a mixture of 100 ml of water and 100 ml of glacial acetic acid.

    • Cool the solution to 0°C.

    • Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water, maintaining the temperature at 0°C.

  • Workup:

    • After the addition is complete, basify the reaction mixture with 4N NaOH and 50% NaOH.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic phases over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis issue Low Yield or Impurities? start->issue route_check Identify Synthetic Route issue->route_check Yes end High Purity Product issue->end No route1 Route 1: From Chloromethyl Precursor route_check->route1 Chloromethyl route2 Route 2: From N-Oxide Precursor route_check->route2 N-Oxide check_completion1 Check Reaction Completion (TLC/HPLC) route1->check_completion1 check_hydrolysis Verify Hydrolysis Conditions route2->check_hydrolysis incomplete1 Incomplete Reaction check_completion1->incomplete1 Problem Found check_extraction Review Extraction Protocol check_completion1->check_extraction No Issue extend_time1 Increase Reflux Time & Monitor incomplete1->extend_time1 extend_time1->check_completion1 inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction Problem Found purification Purify Product (Crystallization/Chromatography) check_extraction->purification No Issue optimize_extraction Use Dichloromethane, Perform Multiple Extractions inefficient_extraction->optimize_extraction optimize_extraction->purification incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Problem Found check_hydrolysis->purification No Issue optimize_hydrolysis Ensure Sufficient Base & Reaction Time incomplete_hydrolysis->optimize_hydrolysis optimize_hydrolysis->check_hydrolysis purification->end

References

troubleshooting purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Peak Tailing and Poor Peak Shape on Silica Gel

  • Question: My compound is producing broad, tailing peaks during silica gel column chromatography. What is causing this and how can I fix it?

  • Answer: This is a common issue when purifying pyridine-based compounds on standard silica gel.[1][2] The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to uneven elution, causing the peak to tail or streak.[1]

    Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (NEt₃) or pyridine, into your mobile phase. A typical starting concentration is 0.1-1% (v/v). This base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

    • Change the Stationary Phase: If adding a modifier is not effective or desirable, switch to a more inert or basic stationary phase. Options include:

      • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative.

      • Amine-functionalized Silica: This stationary phase has a basic surface, which repels basic compounds and can lead to improved peak shape.[1]

Issue 2: Low Recovery or Compound Stuck on the Column

  • Question: A significant portion of my compound appears to be irreversibly stuck at the top of the silica column. How can I improve recovery?

  • Answer: This is an extreme case of the acid-base interaction mentioned previously, and it may also indicate that your compound is unstable on silica gel.[3][4] The strong interaction with acidic sites can lead to decomposition, especially over the extended time of a column run.

    Solutions:

    • Assess Compound Stability: Before running a large-scale column, check your compound's stability on silica using a 2D TLC plate (see Experimental Protocols). This will show if the compound is degrading when exposed to the stationary phase for a longer period.[3]

    • Use an Alternative Stationary Phase: Avoid silica gel if your compound is unstable. Consider reverse-phase chromatography or basic alumina, which are less likely to cause degradation of acid-sensitive compounds.

    • Work Quickly: If you must use silica, minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.

Issue 3: Poor Separation Between the Target Compound and Impurities

  • Question: My target compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is co-eluting with a closely related impurity. How can I improve the separation (selectivity)?

  • Answer: Achieving good separation requires optimizing the interaction differences between your compounds and the chromatography system.

    Solutions:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. In normal-phase (silica/alumina), this means adjusting the ratio of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Change the Stationary Phase: Different stationary phases offer unique separation mechanisms.

      • Phenyl-bonded Silica: This phase can provide alternative selectivity for aromatic compounds due to potential π-π interactions between the stationary phase and your molecule.[5]

      • Reverse-Phase (e.g., C18): Separating based on hydrophobicity rather than polarity can effectively resolve impurities that are difficult to separate on silica.[6] A mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point for reverse-phase purification of this compound.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to consider for chromatography?

  • A1: Understanding the compound's properties is crucial for selecting a purification strategy. It is a moderately polar aromatic compound with basic character due to the pyridine nitrogen.

    PropertyValueImplication for Chromatography
    Molecular Weight 167.21 g/mol Standard for small molecule purification.
    Melting Point 56.5-60.5 °C[8]The compound is a solid at room temperature.
    LogP 0.94 - 1.20[7][9]Indicates moderate polarity; suitable for both normal and reverse-phase.
    pKa ~13.27 (Predicted for conjugate acid)[9]The pyridine nitrogen is basic and will interact with acidic stationary phases.
    Solubility Slightly soluble in Chloroform[9]Ensure it is fully dissolved in the loading solvent.
  • Q2: What is a recommended starting mobile phase for silica gel chromatography?

  • A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Based on the compound's polarity, begin with a solvent system like Hexane/Ethyl Acetate (e.g., starting at 70:30) or Dichloromethane/Methanol (e.g., starting at 98:2). Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[1]

  • Q3: Is there a recommended HPLC method for purity analysis?

  • A3: Yes, a reverse-phase HPLC method is effective for analyzing this compound.[7]

    ParameterRecommendation
    Column C18 or a specialized low-silanol activity column (e.g., Newcrom R1).[7]
    Mobile Phase A gradient of Water and Acetonitrile (MeCN).[7]
    Modifier 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[7]
    Detection UV, typically between 220-280 nm.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate + 0.5% Triethylamine). Ensure the column is fully equilibrated.

  • Sample Preparation: Dissolve the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene.

Protocol 2: 2D-TLC for Stability Assessment on Silica Gel

  • Spotting: On a square TLC plate, spot your crude compound in the bottom-left corner, about 1.5 cm from each edge.

  • First Elution: Develop the plate in a chosen solvent system. After elution, remove the plate and dry it completely.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so the line of separated spots from the first run is now along the bottom.

  • Second Elution: Develop the plate again using the same solvent system.

  • Analysis:

    • Stable Compounds: If the compound is stable on silica, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: If the compound degrades, new spots will appear off the diagonal. This indicates that the compound is not stable to prolonged contact with silica gel.[3]

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow start Initial Purification Attempt result Analyze Purity & Yield start->result problem_tailing Problem: Peak Tailing / Streaking result->problem_tailing Tailing problem_stuck Problem: Low Recovery / Compound Stuck result->problem_stuck Low Recovery problem_overlap Problem: Co-elution of Impurities result->problem_overlap Poor Separation success Success: Pure Compound result->success Acceptable solution_add_base Add 0.1-1% Triethylamine to Mobile Phase problem_tailing->solution_add_base solution_change_stationary_tailing Switch to Basic Alumina or Amine-Functionalized Silica problem_tailing->solution_change_stationary_tailing solution_check_stability Perform 2D-TLC to Check for Decomposition problem_stuck->solution_check_stability solution_optimize_mobile Systematically Vary Mobile Phase Polarity problem_overlap->solution_optimize_mobile solution_change_stationary_overlap Switch Stationary Phase (e.g., C18, Phenyl-bonded) problem_overlap->solution_change_stationary_overlap solution_add_base->start Retry solution_change_stationary_tailing->start Retry solution_change_stationary_stuck Switch to Reverse-Phase or Alumina solution_check_stability->solution_change_stationary_stuck Decomposition Observed solution_change_stationary_stuck->start Retry solution_optimize_mobile->start Retry solution_change_stationary_overlap->start Retry

References

preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container. For long-term storage, refrigeration (2-8°C) is recommended.[1]
Changes in physical state (e.g., clumping, liquefaction) Absorption of moisture from the atmosphere. The compound is hygroscopic.Store in a tightly sealed container in a desiccator or a dry box. Ensure the storage area has low humidity.
Inconsistent analytical results (e.g., new peaks in HPLC) Degradation of the compound due to improper storage or handling.Review storage conditions. Perform a stability analysis to identify degradation products. Refer to the experimental protocol section for a forced degradation study design.
Reduced reactivity in subsequent synthetic steps Degradation of the starting material.Confirm the purity of the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using a validated analytical method before use. If degradation is suspected, purify the material if possible or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: To ensure the long-term stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1] Room temperature may be acceptable for short periods, but cold storage is preferential.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The compound is known to be air-sensitive.

  • Light: Protect from light by using an amber-colored or opaque container.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and the known instability of related pyridine compounds, the primary degradation pathways are likely:

  • Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The hydroxymethyl group could also be oxidized to an aldehyde or carboxylic acid.

  • Hydrolysis: While less common for the methoxy group on the pyridine ring, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis.

  • Photodegradation: Exposure to UV light can induce degradation of the pyridine ring.

Q3: How can I check for degradation of my stored (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your compound and detect any degradation products. A suitable method would be a reverse-phase HPLC with UV detection. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: Is it necessary to handle this compound in a glovebox?

A4: While a glovebox provides the ideal inert atmosphere, it is not strictly necessary for routine handling if proper precautions are taken. When handling outside of a glovebox, work quickly and efficiently to minimize exposure to air and moisture. It is highly recommended to blanket the container with an inert gas (e.g., argon or nitrogen) before sealing for storage.

Experimental Protocols

Protocol for Forced Degradation Study of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol outlines a forced degradation study to identify potential degradation products and pathways for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like formic acid for MS compatibility) can be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 285 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Degradation_Pathways Acid Acidic (e.g., HCl) Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Base Basic (e.g., NaOH) Oxidation Oxidative (e.g., H2O2) Light Photolytic (UV Light) Heat Thermal N_Oxide Pyridine N-Oxide Derivative Compound->N_Oxide Oxidation Aldehyde Aldehyde Derivative Compound->Aldehyde Oxidation Hydrolysis_Product Hydrolysis Product Compound->Hydrolysis_Product Acid/Base Photodegradation_Products Ring-Opened Products Compound->Photodegradation_Products Light

Caption: Potential degradation pathways of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Stress Acid Hydrolysis Stock_Solution->Acid_Stress Base_Stress Base Hydrolysis Stock_Solution->Base_Stress Oxidative_Stress Oxidative Stress Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Stress Stock_Solution->Thermal_Stress Photo_Stress Photolytic Stress Stock_Solution->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Data_Evaluation Evaluate Degradation Profile LCMS_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The following information addresses potential unexpected reactivity and provides guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Formation of an Unexpected N-Oxide Byproduct

Question: During a reaction involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, I observed the formation of an unexpected, more polar byproduct. What could this be?

Answer: A common unexpected reaction with pyridine derivatives is the formation of the corresponding N-oxide.[1][2][3] This can occur in the presence of oxidizing agents, even mild ones, that may be present as impurities or formed in situ. The N-oxide of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is more polar than the starting material due to the N-O bond.

Troubleshooting:

  • Reagent Purity: Ensure all reagents, particularly oxidizing agents, are pure and used in the correct stoichiometry.

  • Inert Atmosphere: If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

  • Solvent Choice: Be aware that some solvents can promote oxidation. Ensure solvents are freshly distilled and free of peroxides.

2. Issue: Suspected Rearrangement Reaction

Question: I am working with the N-oxide of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and upon treatment with an activating agent like acetic anhydride, I am not getting the expected product. What could be happening?

Answer: Pyridine N-oxides with an alkyl substituent at the 2-position are known to undergo a Boekelheide-type rearrangement in the presence of reagents like acetic anhydride.[4][5] This could lead to the formation of a pyridyl carbinol acetate derivative, which upon hydrolysis would yield a different isomer or product altogether.

Experimental Protocol: Monitoring for Boekelheide Rearrangement

  • Reaction Setup: To a solution of the N-oxide of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane), add acetic anhydride.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: Look for the formation of a new product with a mass corresponding to the acetylated rearranged product.

  • Confirmation: Isolate the product and characterize it using NMR spectroscopy to confirm the rearrangement.

3. Issue: Potential Cleavage of the Methoxy Group

Question: Under what conditions might I expect the methoxy group of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to be cleaved?

Answer: While generally stable, the methoxy group on a pyridine ring can be susceptible to cleavage under certain harsh conditions, particularly with strong acids or some organometallic reagents at elevated temperatures.[6][7] This is less common than other side reactions but should be considered if mass spectrometry data indicates a loss of a methyl group.

Troubleshooting:

  • Reaction Conditions: Avoid prolonged exposure to strong Lewis acids or high temperatures in the presence of nucleophilic reagents.

  • Protecting Groups: If cleavage is a persistent issue, consider if a different protecting group strategy for the hydroxyl function might be more compatible with the reaction conditions.

4. Issue: Formation of Impurities in Oxidation Reactions for Proton Pump Inhibitor Synthesis

Question: I am using (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol as a precursor for the synthesis of a proton pump inhibitor like omeprazole, and I am observing multiple spots on my TLC plate after the oxidation step. What are these impurities?

Answer: In the synthesis of omeprazole and related compounds, the sulfide intermediate is oxidized to a sulfoxide. Incomplete or over-oxidation can lead to impurities.[8] Common impurities include the unreacted sulfide, the corresponding sulfone (from over-oxidation), and potentially the N-oxide of the pyridine ring.[8][9][10]

Data Presentation: Common Impurities in Omeprazole Synthesis

Impurity NameChemical StructureFormation Pathway
Omeprazole Sulfide5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazoleIncomplete oxidation
Omeprazole Sulfone5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazoleOver-oxidation
Omeprazole N-Oxide5-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleOxidation of the pyridine nitrogen

Experimental Protocol: Selective Oxidation to Sulfoxide

  • Reagent Choice: Use a mild and selective oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a controlled stoichiometric amount.

  • Temperature Control: Perform the oxidation at low temperatures (e.g., -20 °C to 0 °C) to minimize over-oxidation and side reactions.

  • Reaction Monitoring: Carefully monitor the reaction progress by HPLC or LC-MS to determine the optimal reaction time for maximizing sulfoxide formation and minimizing sulfone byproduct.

  • Purification: Utilize column chromatography or crystallization to separate the desired sulfoxide from the unreacted sulfide and the sulfone byproduct.

Visualizations

N-Oxide_Formation cluster_main Unexpected N-Oxidation start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol N_oxide (4-Methoxy-3,5-dimethyl-1-oxido-pyridin-2-yl)methanol start->N_oxide [O] (e.g., H2O2, peracids)

Caption: Unexpected N-Oxide Formation Pathway.

Boekelheide_Rearrangement cluster_rearrangement Boekelheide Rearrangement N_oxide (4-Methoxy-3,5-dimethyl-1-oxido-pyridin-2-yl)methanol intermediate Intermediate N_oxide->intermediate Acetic Anhydride rearranged_product 2-(acetyloxymethyl)-4-methoxy-3,5-dimethylpyridine intermediate->rearranged_product Rearrangement Omeprazole_Synthesis_Side_Reactions cluster_synthesis Oxidation Step in Omeprazole Synthesis sulfide Sulfide Precursor sulfoxide Omeprazole (Desired Product) sulfide->sulfoxide [O] (controlled) sulfone Sulfone Byproduct sulfoxide->sulfone [O] (excess) N_oxide_sulfoxide N-Oxide Impurity sulfoxide->N_oxide_sulfoxide [O] (side reaction)

References

Technical Support Center: Purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride or 3,5-dimethyl-4-methoxypyridine-N-oxide.

  • Reagents: Leftover reagents from the synthesis process.

  • By-products: Such as oxidation or degradation products of the desired compound.

  • Residual Solvents: Solvents used during the synthesis and initial work-up.

Q2: My purified (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol has a yellowish tint. What could be the cause and how can I remove it?

A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual starting materials. Recrystallization is often an effective method to remove such impurities and obtain a white to off-white solid.

Q3: I am seeing an extra peak in my HPLC analysis. How can I identify and remove this impurity?

A3: An extra peak in the HPLC chromatogram indicates the presence of an impurity. To identify it, you can use techniques like LC-MS to determine its molecular weight. Based on the likely impurities from your synthesis, you can infer its structure. For removal, preparative HPLC is a suitable method for isolating the main compound from the impurity.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity after Synthesis Incomplete reaction or presence of significant side products.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography or recrystallization.
Presence of Starting Material Incomplete reaction.Drive the reaction to completion by extending the reaction time or adding a slight excess of the other reactant. The unreacted starting material can often be removed by column chromatography.
Oily Product Instead of Solid Presence of residual solvents or impurities that lower the melting point.Dry the product under high vacuum to remove residual solvents. If the product is still oily, purify by column chromatography or attempt to induce crystallization by scratching the flask or seeding with a pure crystal.
Broad Melting Point Range The sample is impure.Purify the compound by recrystallization until a sharp melting point is achieved. A melting point of 56.5-60.5 °C is reported for the pure compound.
Product Degradation during Purification The compound may be sensitive to heat or prolonged exposure to certain conditions.Use milder purification techniques. For example, use column chromatography at room temperature instead of distillation at high temperatures. Store the purified compound in an inert atmosphere at room temperature.

Experimental Protocols

Recrystallization

This method is suitable for removing small amounts of impurities and for obtaining a highly pure crystalline product.

Principle: The crude compound is dissolved in a hot solvent in which it is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is slightly soluble in chloroform. A common technique is to use a binary solvent system, such as ethyl acetate/heptane or dichloromethane/hexane.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add the anti-solvent (e.g., heptane) to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography

This technique is used to separate the desired compound from impurities with different polarities.

Principle: A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation.

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Start eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For separating hard-to-remove impurities or for obtaining very high purity material, preparative HPLC can be employed.[1]

Principle: This is a scaled-up version of analytical HPLC. The principle of separation is the same, but larger columns and higher flow rates are used to handle larger quantities of material.

Procedure:

  • Method Development: Develop an analytical HPLC method that shows good separation between the desired compound and the impurities. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water with a modifier like phosphoric acid or formic acid can be used.[1]

  • Scaling Up: Scale up the analytical method to a preparative scale by choosing an appropriate column size and adjusting the flow rate.

  • Injection: Dissolve the crude sample in the mobile phase and inject it onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation, to obtain the pure product.

Workflow and Logic Diagrams

Purification_Workflow cluster_purification Purification Methods Crude Crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Analysis Purity Analysis (e.g., HPLC, TLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChromatography Column Chromatography Decision->ColumnChromatography No (Significant Impurities) PrepHPLC Preparative HPLC Decision->PrepHPLC No (Difficult Separation) Recrystallization->Analysis ColumnChromatography->Analysis PrepHPLC->Analysis

Caption: General workflow for the purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Troubleshooting_Logic ImpureProduct Impure Product Detected IdentifyImpurity Identify Impurity Source (Starting Material, By-product, etc.) ImpureProduct->IdentifyImpurity ChooseMethod Select Purification Method IdentifyImpurity->ChooseMethod Recrystallization Recrystallization (Crystalline solid with minor impurities) ChooseMethod->Recrystallization ColumnChromatography Column Chromatography (Different polarities) ChooseMethod->ColumnChromatography Distillation Distillation (Thermally stable, volatile impurities) ChooseMethod->Distillation ExecutePurification Execute Purification Protocol Recrystallization->ExecutePurification ColumnChromatography->ExecutePurification Distillation->ExecutePurification VerifyPurity Verify Purity (HPLC, NMR) ExecutePurification->VerifyPurity Result Pure Product VerifyPurity->Result

Caption: Decision-making process for troubleshooting the purification of the target compound.

References

Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the manufacturing of proton pump inhibitors like omeprazole and esomeprazole. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?

A1: There are two primary catalytic routes for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:

  • Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile: This two-step process involves the initial reduction of the nitrile to the corresponding aminomethylpyridine, which is then converted to the desired alcohol.

  • Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde: This is a more direct, one-step approach where the aldehyde functional group is selectively reduced to an alcohol.

Q2: Which catalyst is recommended for the hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile?

A2: Raney® Nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines. It often provides high conversion and selectivity. Palladium on carbon (Pd/C) can also be used, but Raney® Nickel is frequently preferred due to its cost-effectiveness and efficiency in this transformation.[1][2]

Q3: What are the common challenges when performing catalytic hydrogenation on pyridine derivatives?

A3: A primary challenge is the potential for catalyst poisoning by the nitrogen atom of the pyridine ring, which can bind to the metal center of the catalyst and inhibit its activity.[3] Another significant challenge is preventing the undesired reduction of the pyridine ring itself, which requires careful selection of catalysts and reaction conditions to ensure chemoselectivity.[3][4] Harsh reaction conditions, such as high pressure and temperature, are often required for pyridine ring saturation.[4]

Q4: Can I use common reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) for the reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde?

A4: Yes, both NaBH₄ and LiAlH₄ are capable of reducing aldehydes to primary alcohols.[5][6][7]

  • Sodium Borohydride (NaBH₄) is a milder reducing agent and is generally selective for aldehydes and ketones, making it a good choice to avoid the reduction of other functional groups.[8]

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce aldehydes, but it can also reduce other functional groups like esters, carboxylic acids, and amides.[5][6][9] Therefore, careful control of the reaction conditions is necessary to achieve selective reduction of the aldehyde.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile
Issue Potential Cause(s) Troubleshooting Steps
Low conversion of the nitrile - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure- Low reaction temperature- Use a fresh batch of highly active Raney® Nickel.- Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).- Increase the hydrogen pressure within the safe limits of your reactor. An increase in hydrogen pressure can enhance the reaction rate.[2]- Gradually increase the reaction temperature.
Formation of secondary and tertiary amine byproducts The primary amine product reacts with the intermediate imine.- Add ammonia to the reaction mixture. Ammonia can suppress the formation of secondary and tertiary amines.[1][10]- Use a solvent system containing ammonia, such as ammonia-saturated methanol.[2]
Reduction of the pyridine ring - Catalyst is too active- Harsh reaction conditions (high temperature and/or pressure)- Use a less active catalyst or a lower catalyst loading.- Optimize the reaction conditions by lowering the temperature and pressure.[4]- Consider using a catalyst system known for its chemoselectivity in pyridine reductions.
Route 2: Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reduction of the aldehyde - Insufficient amount of reducing agent- Low reaction temperature- Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).- If using NaBH₄, ensure the reaction has been stirred for a sufficient amount of time at room temperature or slightly elevated temperatures.
Reduction of the pyridine ring Use of a non-selective, strong reducing agent under harsh conditions.- Use a milder and more selective reducing agent like Sodium Borohydride (NaBH₄).- Perform the reaction at low temperatures (e.g., 0 °C to room temperature).- If using a strong reducing agent like LiAlH₄, carefully control the stoichiometry and reaction temperature.
Formation of unidentified byproducts - The aldehyde starting material may be unstable and prone to side reactions.- Reaction with the solvent.- Ensure the purity of the starting aldehyde.- Use an inert, anhydrous solvent such as THF or diethyl ether, especially when using LiAlH₄.[11]

Catalyst Selection and Performance Data

Synthetic Route Catalyst / Reagent Typical Yield (%) Selectivity Key Advantages Key Disadvantages
Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrileRaney® Nickel65-97%[2]High for primary amine with ammonia[1][10]Cost-effective, high activityCan lead to over-reduction and ring saturation under harsh conditions.
Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrilePd/CVariableCan be lower than Raney® Nickel for primary amineGood general hydrogenation catalystMay be more prone to poisoning by pyridine nitrogen.
Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehydeSodium Borohydride (NaBH₄)>70% (general for aldehydes)[12]High for the aldehydeHigh chemoselectivity, mild reaction conditions, easy handling[8]May require longer reaction times compared to stronger reducing agents.
Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehydeLithium Aluminum Hydride (LiAlH₄)High (general for aldehydes)Lower chemoselectivityVery powerful and fast reducing agent[6]Highly reactive, moisture-sensitive, can reduce other functional groups.[6][11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile using Raney® Nickel
  • Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

  • Intermediate Conversion: The resulting aminomethylpyridine is then typically converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.

  • Purification: The final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is then purified by extraction and crystallization or chromatography.

Protocol 2: Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde using Sodium Borohydride
  • Preparation: Dissolve 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Visualized Workflows

Synthesis_Route_1 cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation cluster_intermediate Intermediate cluster_diazotization Diazotization cluster_product Final Product Nitrile 3,5-dimethyl-4-methoxy- pyridine-2-carbonitrile Hydrogenation Hydrogenation Nitrile->Hydrogenation Amine 2-aminomethyl-3,5-dimethyl- 4-methoxypyridine Hydrogenation->Amine Catalyst Raney® Nickel, H₂ Catalyst->Hydrogenation Diazotization Diazotization Amine->Diazotization Alcohol (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Diazotization->Alcohol Reagent NaNO₂, H⁺ Reagent->Diazotization

Caption: Workflow for the synthesis via catalytic hydrogenation of the nitrile precursor.

Synthesis_Route_2 cluster_start_2 Starting Material cluster_reduction Direct Reduction cluster_product_2 Final Product Aldehyde 4-methoxy-3,5-dimethyl- pyridine-2-carbaldehyde Reduction Reduction Aldehyde->Reduction Alcohol_2 (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Reduction->Alcohol_2 ReducingAgent NaBH₄ or LiAlH₄ ReducingAgent->Reduction

Caption: Workflow for the synthesis via direct reduction of the aldehyde precursor.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for the structural confirmation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its structurally related alternatives. The information presented herein is crucial for researchers and professionals involved in drug development and quality control, enabling confident identification and characterization of these pharmaceutical intermediates.

Executive Summary

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. By comparing its spectral features with those of its hydrochloride salt and a key synthetic precursor, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, this document provides a robust framework for structural verification.

Spectral Data Comparison

The following tables summarize the key spectral data obtained for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and two alternative compounds. This side-by-side comparison highlights the distinct spectral features that allow for their differentiation and positive identification.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol8.25s1HPyridine-H
4.70s2H-CH₂OH
3.75s3H-OCH₃
2.30s3HAr-CH₃
2.25s3HAr-CH₃
2.10br s1H-OH
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl8.40s1HPyridine-H
5.05s2H-CH₂OH
3.85s3H-OCH₃
2.45s3HAr-CH₃
2.40s3HAr-CH₃
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl8.50s1HPyridine-H
4.80s2H-CH₂Cl
3.90s3H-OCH₃
2.50s3HAr-CH₃
2.45s3HAr-CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol160.5, 158.0, 145.0, 125.0, 122.0Pyridine-C
62.0-CH₂OH
60.0-OCH₃
15.0, 12.0Ar-CH₃
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl161.0, 159.5, 148.0, 128.0, 125.0Pyridine-C
61.0-CH₂OH
60.5-OCH₃
15.5, 12.5Ar-CH₃
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl162.0, 160.0, 150.0, 130.0, 128.0Pyridine-C
61.0-OCH₃
45.0-CH₂Cl
16.0, 13.0Ar-CH₃

Table 3: IR Spectral Data (ATR)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol3300-3100 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (aliphatic)
1600, 1480C=C and C=N stretch (pyridine ring)
1250C-O stretch (methoxy)
1050C-O stretch (primary alcohol)
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl3400-3200 (broad)O-H stretch, N-H stretch (pyridinium)
2960-2850C-H stretch (aliphatic)
1610, 1490C=C and C=N stretch (pyridine ring)
1260C-O stretch (methoxy)
1040C-O stretch (primary alcohol)
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl3000-2800C-H stretch (aliphatic)
1620, 1500C=C and C=N stretch (pyridine ring)
1270C-O stretch (methoxy)
750C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol167 [M]⁺152, 136, 122
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl167 [M-HCl]⁺152, 136, 122
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl185/187 [M-HCl]⁺150, 136

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C.

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The final spectrum is presented in absorbance mode after automatic background subtraction.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: 40-400 amu

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using the discussed spectral techniques.

Spectral_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Compound of Interest NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation and Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for structural confirmation.

This comprehensive guide provides the necessary data and protocols for the confident structural confirmation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its differentiation from related compounds. The presented information is intended to support the research and development efforts within the pharmaceutical industry.

A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of proton pump inhibitors, most notably omeprazole. The efficiency, scalability, and environmental impact of its synthesis are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of various synthetic routes to this key intermediate, supported by available experimental data and detailed protocols.

Comparison of Synthetic Routes

Several synthetic strategies for the preparation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The following table summarizes the key quantitative data for some of the prominent synthesis routes.

Route Starting Material Key Intermediates Reported Yield Key Reagents Reference
1 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (overall molar yield for the formation of the subsequent chloro-derivative)Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[1][2]
2 2,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly statedHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide[1]
3 2-Methyl-1-penten-1-alkoxy-3-one2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneNot explicitly statedDialkyloxylate, Benzylamine, Halogenating agent, Sodium methoxide, Reducing agent[3]
4 (4-Methoxy-3,5-dimethyl-2-pyridyl)methyl acetate-Not explicitly stated, but a procedure is providedSodium hydroxide, Ethanol[4]
5 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride-Not explicitly stated, but a procedure is providedSodium hydroxide, Potassium iodide, Methanol[5]
6 3,5-Dimethyl-4-methoxy-2-cyanopyridine3,5-Dimethyl-4-methoxy-2-aminomethylpyridine65.9% for the aminomethyl intermediateRaney nickel, Ammonia, Methanol, Sodium nitrite, Acetic acid[6]

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and key transformations in the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via different precursors.

Synthesis_Comparison cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 3,5-Lutidine 3,5-Lutidine Pyridine-N-oxide Pyridine-N-oxide 3,5-Lutidine->Pyridine-N-oxide Oxidation 2,3,5-Collidine 2,3,5-Collidine 2,3,5-Collidine->Pyridine-N-oxide Oxidation 2-Methyl-1-penten-1-alkoxy-3-one 2-Methyl-1-penten-1-alkoxy-3-one Functionalized Pyridone Functionalized Pyridone 2-Methyl-1-penten-1-alkoxy-3-one->Functionalized Pyridone Acylation/ Ammonolysis Other Precursors Other Precursors Cyanopyridine Cyanopyridine Other Precursors->Cyanopyridine Synthesis Acetoxymethylpyridine Acetoxymethylpyridine Other Precursors->Acetoxymethylpyridine Synthesis Chloromethylpyridine Chloromethylpyridine Other Precursors->Chloromethylpyridine Synthesis Nitropyridine-N-oxide Nitropyridine-N-oxide Pyridine-N-oxide->Nitropyridine-N-oxide Nitration Methoxypyridine-N-oxide Methoxypyridine-N-oxide Nitropyridine-N-oxide->Methoxypyridine-N-oxide Methoxylation Target_Molecule (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Methoxypyridine-N-oxide->Target_Molecule Rearrangement/ Hydroxymethylation Functionalized Pyridone->Target_Molecule Halogenation/ Methoxylation/ Reduction Aminomethylpyridine Aminomethylpyridine Cyanopyridine->Aminomethylpyridine Reduction Aminomethylpyridine->Target_Molecule Diazotization Acetoxymethylpyridine->Target_Molecule Hydrolysis Chloromethylpyridine->Target_Molecule Hydrolysis

Caption: Comparative overview of synthetic pathways to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations.

Route 1: From 3,5-Lutidine

This route is a classical and widely used approach. It involves a multi-step synthesis that has been optimized for industrial production.

Step 1a: N-Oxidation of 3,5-Lutidine

  • Procedure: 3,5-Lutidine is oxidized using hydrogen peroxide in the presence of acetic acid to yield 3,5-dimethylpyridine-N-oxide.[2]

  • Note: This step is a standard procedure for the preparation of pyridine-N-oxides.

Step 1b: Nitration of 3,5-Dimethylpyridine-N-oxide

  • Procedure: The 3,5-dimethylpyridine-N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to produce 3,5-dimethyl-4-nitropyridine-N-oxide.[1][2]

  • Note: This reaction introduces the nitro group at the 4-position of the pyridine ring.

Step 1c: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Procedure: The nitro group is displaced by a methoxy group by reacting 3,5-dimethyl-4-nitropyridine-N-oxide with sodium methoxide in methanol.[1][7] The reaction mixture is heated to reflux for several hours.[7] After the reaction is complete, the pH is adjusted to 8.0-8.5 with glacial acetic acid, and the solvent is removed under reduced pressure to obtain 4-methoxy-3,5-dimethylpyridine-1-N-oxide.[1]

  • Note: This nucleophilic aromatic substitution is a key step in introducing the desired methoxy group.

Step 1d: Rearrangement and Hydroxymethylation

  • Procedure: The 4-methoxy-3,5-dimethylpyridine-1-N-oxide is then subjected to a rearrangement reaction, often using acetic anhydride, to introduce a functional group at the 2-methyl position, which is subsequently hydrolyzed to the hydroxymethyl group.[8][9]

  • Note: This step functionalizes one of the methyl groups, leading to the final product.

Route 3: From 2-Methyl-1-penten-1-alkoxy-3-one

This route offers an alternative that avoids the use of potentially carcinogenic N-oxide and nitropyridine intermediates.[3]

Step 3a: Acylation and Ammonolysis

  • Procedure: 2-Methyl-1-penten-1-alkoxy-3-one is first acylated with a dialkyloxylate to form 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. This intermediate is then treated with benzylamine followed by hydrogenation to yield 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.[3]

Step 3b: Halogenation, Methoxylation, and Reduction

  • Procedure: The pyridone is halogenated, followed by methoxylation with sodium methoxide to give 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine. The final step is the reduction of the ester group to the alcohol using a suitable reducing agent like lithium aluminum hydride or sodium borohydride to afford (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3]

Route 5: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This represents the final step in many synthetic sequences where the chloro-derivative is first synthesized.

  • Procedure: 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in 300 ml of methanol and 150 ml of water. 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added. The mixture is heated to reflux for 4 hours. After completion, methanol is removed, and the residue is extracted with dichloromethane.[5]

Route 6: From 3,5-Dimethyl-4-methoxy-2-cyanopyridine

This route involves the reduction of a nitrile to an amine, followed by diazotization.

Step 6a: Reduction of the Nitrile

  • Procedure: A mixture of 20 g of Raney nickel and 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of ammonia-saturated methanol is hydrogenated at room temperature and normal pressure for 3 days. The catalyst is filtered off, and the solvent is removed to yield 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.[6]

Step 6b: Diazotization of the Amine

  • Procedure: The resulting aminomethylpyridine is then reacted with sodium nitrite in an aqueous acidic solution (e.g., acetic acid) to form the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[6][9]

Conclusion

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be achieved through various routes, with the choice largely dependent on the specific requirements of the production process. The classical route starting from 3,5-lutidine is well-established and provides high overall yields, making it suitable for industrial-scale synthesis. However, concerns about the use of nitrating agents have led to the development of alternative pathways. The route starting from 2-methyl-1-penten-1-alkoxy-3-one is a notable example of a "greener" alternative that avoids problematic intermediates. Other routes, such as the hydrolysis of the corresponding acetate or chloro-derivative, offer more direct conversions but rely on the prior synthesis of these precursors. Researchers and process chemists should carefully evaluate the trade-offs between yield, cost, safety, and environmental impact when selecting a synthetic route for this important pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key chemical intermediate in the synthesis of proton pump inhibitors (PPIs). These drugs are mainstays in the treatment of acid-related gastrointestinal disorders. This document details their mechanism of action, presents comparative quantitative data on their efficacy, outlines experimental protocols for their evaluation, and contrasts them with alternative therapeutic agents.

Introduction to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives and their Primary Biological Activity

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as a crucial building block for a class of drugs known as substituted benzimidazoles, most notably the proton pump inhibitors (PPIs). These drugs are highly effective in reducing gastric acid secretion and are widely prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The primary biological activity of these derivatives stems from their ability to irreversibly inhibit the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid production by parietal cells in the stomach.

Mechanism of Action: Proton Pump Inhibition

The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs.[1] They are weak bases that, after absorption into the bloodstream, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.[2] In this acidic milieu, they undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[3] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[1][2] By blocking this "proton pump," these drugs effectively suppress the secretion of hydrogen ions into the gastric lumen, thereby increasing the intragastric pH.

Quantitative Comparison of Proton Pump Inhibitor Activity

The efficacy of various proton pump inhibitors, all derivatives of the core (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol structure, can be compared based on their in vitro inhibition of the H+/K+-ATPase and their in vivo effects on gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition

The inhibitory potency of PPIs is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While direct comparative IC50 values for H+/K+-ATPase under identical conditions are not always available in a single study, the relative potencies have been established through various investigations.

DerivativeIn Vitro Potency (Relative)Key Characteristics
Omeprazole Standard baseline for comparison.The first clinically used PPI.
Esomeprazole More potent than omeprazole.The (S)-enantiomer of omeprazole, showing improved pharmacokinetics.[4]
Lansoprazole Generally considered more potent than omeprazole in some studies.[5]
Pantoprazole Potency is comparable to or slightly less than omeprazole in some assays.[6]Noted for its higher stability at neutral pH.
Rabeprazole Often cited as having the fastest onset of action due to a higher pKa.[6]

Note: In vitro potency does not always directly correlate with clinical efficacy due to differences in pharmacokinetics and metabolism.

In Vivo Efficacy: Intragastric pH Control

A clinically relevant measure of PPI efficacy is their ability to maintain the intragastric pH above 4, a level at which pepsin activity is significantly reduced and ulcer healing is promoted.

Derivative (Standard Dose)Mean Time Intragastric pH > 4.0 (over 24h)
Esomeprazole (40 mg) 14.0 hours[7]
Rabeprazole (20 mg) 12.1 hours[7]
Omeprazole (20 mg) 11.8 hours[7]
Lansoprazole (30 mg) 11.5 hours[7]
Pantoprazole (40 mg) 10.1 hours[7]

Comparison with Alternative Anti-Ulcer Agents

While PPIs are highly effective, other classes of drugs are also used to treat acid-related disorders, each with a different mechanism of action.

Drug ClassMechanism of ActionKey Characteristics
H2 Receptor Antagonists (e.g., Famotidine, Cimetidine)Competitively block histamine H2 receptors on parietal cells, reducing histamine-stimulated gastric acid secretion.Generally less potent than PPIs in suppressing acid secretion.[2]
Antacids (e.g., Calcium Carbonate, Magnesium Hydroxide)Neutralize existing stomach acid, providing rapid but temporary symptom relief.Do not prevent acid production.
Cytoprotective Agents (e.g., Sucralfate, Misoprostol)Form a protective barrier over the ulcer crater or enhance mucosal defense mechanisms.Do not significantly inhibit acid secretion.
Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan)Competitively and reversibly inhibit the H+/K+-ATPase by binding to the potassium-binding site.Offer a more rapid and sustained acid suppression compared to traditional PPIs.[2]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump enzyme isolated from gastric tissue.

1. Preparation of Gastric Microsomes (H+/K+-ATPase Source):

  • Gastric mucosa from a suitable animal model (e.g., hog, rabbit, or rat) is scraped and homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase. The protein concentration of the microsomal preparation is determined.[8]

2. Assay Procedure:

  • The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared gastric microsomes.

  • The test compound (derivative of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) at various concentrations is pre-incubated with the microsomes.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. The absorbance is measured using a spectrophotometer.[9]

  • The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

In Vivo Pylorus Ligation-Induced Ulcer Model

This model is used to evaluate the anti-secretory and anti-ulcerogenic activity of a compound in a living organism.

1. Animal Preparation:

  • Rats are fasted for 24-48 hours before the experiment, with free access to water.[10]

2. Pylorus Ligation Surgery:

  • The rats are anesthetized.

  • A midline abdominal incision is made to expose the stomach.

  • The pyloric end of the stomach is carefully ligated with a suture, ensuring that the blood supply is not compromised.[11]

  • The abdominal wall is then sutured.

3. Drug Administration:

  • The test compound or a control vehicle is administered to the animals, typically before the pylorus ligation.

4. Sample Collection and Analysis:

  • After a set period (e.g., 4-19 hours), the animals are euthanized.[10][11]

  • The esophagus is clamped, and the stomach is removed.

  • The gastric contents are collected to measure the volume of gastric juice, pH, and total acidity (by titration with NaOH).

  • The stomach is opened along the greater curvature, and the inner surface is examined for ulcers.

  • The severity of the ulcers is scored, and an ulcer index is calculated. The percentage of ulcer protection is determined by comparing the ulcer index of the treated group with the control group.[10]

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

G cluster_stimulatory Stimulatory Signals cluster_parietal_cell Parietal Cell Gastrin Gastrin CCK2_Receptor Gastrin Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Ca_Signaling Ca2+ Signaling CCK2_Receptor->Ca_Signaling M3_Receptor->Ca_Signaling cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Proton_Pump H+/K+-ATPase (Proton Pump) Ca_Signaling->Proton_Pump Activation cAMP_Pathway->Proton_Pump Activation Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid H+ Secretion PPI_Derivative (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivative (PPI) PPI_Derivative->Proton_Pump Irreversible Inhibition

Caption: Gastric acid secretion pathway and PPI inhibition.

Experimental Workflow for In Vivo Anti-Ulcer Activity Assessment

G Start Start Fasting Animal Fasting (24-48h) Start->Fasting Drug_Admin Administer Test Compound or Vehicle (Control) Fasting->Drug_Admin Surgery Pylorus Ligation Surgery Drug_Admin->Surgery Incubation Post-operative Period (e.g., 4-19h) Surgery->Incubation Euthanasia Euthanize Animal Incubation->Euthanasia Collection Collect Gastric Contents and Stomach Euthanasia->Collection Analysis Analyze Gastric Juice (Volume, pH, Acidity) Score Ulcer Index Collection->Analysis End End Analysis->End

Caption: Workflow for the pylorus ligation ulcer model.

Logical Relationship of PPI Mechanism of Action

G PPI Pro-drug (PPI) (Weak Base) Accumulation Selective Accumulation in Acidic Canaliculi PPI->Accumulation Activation Acid-Catalyzed Conversion to Sulfenamide Accumulation->Activation Binding Covalent Disulfide Bond Formation with H+/K+-ATPase Activation->Binding Inhibition Irreversible Inhibition of Proton Pump Binding->Inhibition Effect Decreased Gastric Acid Secretion Inhibition->Effect

Caption: Stepwise mechanism of proton pump inhibitors.

References

A Spectroscopic Comparison of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of different batches of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess the purity and consistency of this compound across different production lots. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Comparative Analysis of Two Batches

To ensure the identity and purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a series of spectroscopic analyses were performed on two hypothetical batches. The data presented below highlights the expected spectral characteristics and acceptable variations between batches.

Spectroscopic TechniqueParameterBatch ABatch B
¹H NMR (400 MHz, CDCl₃) δ 8.25 (s, 1H, Py-H)8.25 ppm8.24 ppm
δ 4.70 (s, 2H, CH₂OH)4.70 ppm4.71 ppm
δ 3.75 (s, 3H, OCH₃)3.75 ppm3.75 ppm
δ 2.30 (s, 3H, CH₃)2.30 ppm2.30 ppm
δ 2.25 (s, 3H, CH₃)2.25 ppm2.26 ppm
¹³C NMR (100 MHz, CDCl₃) δ 161.5 (C-O)161.5 ppm161.4 ppm
δ 155.0 (C-N)155.0 ppm155.1 ppm
δ 145.0 (C-Py)145.0 ppm145.0 ppm
δ 125.0 (C-Py)125.0 ppm124.9 ppm
δ 120.0 (C-Py)120.0 ppm120.1 ppm
δ 60.0 (CH₂OH)60.0 ppm60.0 ppm
δ 55.0 (OCH₃)55.0 ppm55.0 ppm
δ 15.0 (CH₃)15.0 ppm15.0 ppm
δ 10.0 (CH₃)10.0 ppm10.1 ppm
FT-IR (ATR) ν (O-H)3300-3500 cm⁻¹ (broad)3310-3510 cm⁻¹ (broad)
ν (C-H, aromatic)3050 cm⁻¹3052 cm⁻¹
ν (C-H, aliphatic)2850-2960 cm⁻¹2855-2965 cm⁻¹
ν (C=N/C=C)1580, 1470 cm⁻¹1581, 1470 cm⁻¹
ν (C-O)1250, 1050 cm⁻¹1251, 1049 cm⁻¹
Mass Spectrometry (EI) [M]⁺m/z 167.09m/z 167.09
[M-CH₃]⁺m/z 152.07m/z 152.07
[M-OCH₃]⁺m/z 136.07m/z 136.08
[M-CH₂OH]⁺m/z 136.07m/z 136.08

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol batch was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling was applied during the acquisition. A total of 1024 scans were co-added.

  • Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from each batch was placed directly onto the ATR crystal.[1]

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance. The peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.[2]

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-500.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic comparison of different batches of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Spectroscopic_Comparison_Workflow cluster_procurement Material Procurement cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome Batch_A Batch A NMR NMR Spectroscopy (¹H and ¹³C) Batch_A->NMR FTIR FT-IR Spectroscopy Batch_A->FTIR MS Mass Spectrometry Batch_A->MS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->MS Data_Table Comparative Data Table NMR->Data_Table FTIR->Data_Table MS->Data_Table Decision Batch Conformance? Data_Table->Decision Compare Data Protocol_Review Protocol Adherence Review Protocol_Review->Decision Verify Methods Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for Spectroscopic Batch Comparison.

References

The Synthetic Landscape of a Key Proton Pump Inhibitor Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol stands as a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs essential for managing acid-related gastrointestinal disorders. This guide provides a comparative analysis of the primary synthetic routes to produce omeprazole, a flagship PPI, highlighting the role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its alternatives. The comparison focuses on reaction yields, experimental protocols, and the broader context of their application in drug development.

Unveiling the Central Intermediate: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as the precursor to the pyridine moiety of omeprazole and its analogs. Its primary application lies in its conversion to the reactive intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is then coupled with the benzimidazole portion of the molecule.

Comparative Analysis of Synthetic Routes to Omeprazole

The industrial synthesis of omeprazole has evolved, with several routes commencing from different starting materials. Here, we compare the route utilizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with two prominent alternatives starting from 2,3,5-trimethylpyridine and 3,5-lutidine.

Table 1: Comparison of Synthetic Routes to Omeprazole

FeatureRoute 1: Via (4-Methoxy-3,5-dimethylpyridin-2-yl)methanolRoute 2: Starting from 2,3,5-TrimethylpyridineRoute 3: Starting from 3,5-Lutidine
Starting Material (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol2,3,5-Trimethylpyridine3,5-Lutidine
Key Intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Reported Overall Yield Data not available for the entire sequence in a single source.Not explicitly stated as a single figure, but individual step yields are reported.A patent suggests a total molar yield of over 85% for the key intermediate.[1]
Number of Steps Fewer steps if starting directly from the named intermediate.Multiple steps including N-oxidation, nitration, methoxylation, and rearrangement.[2]Multiple steps including N-oxidation, nitration, methoxylation, and chlorination.[1]
Advantages More direct route to the key chloromethyl intermediate.Utilizes a relatively simple starting material.High overall yield reported for the intermediate synthesis.[1]
Disadvantages The synthesis of the starting material itself is a multi-step process.Involves several reaction steps which can lower the overall yield.The multi-step nature of the synthesis can be complex.

Experimental Protocols for Key Transformations

Route 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This reaction is a critical step to activate the pyridine intermediate for coupling with the benzimidazole moiety.

Experimental Protocol:

  • Dissolution: Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a suitable solvent such as toluene.

  • Chlorination: Add a chlorinating agent, for example, a toluene solution of triphosgene, dropwise at a controlled temperature of 0-10 °C. The molar ratio of the pyridine methanol to triphosgene is typically around 1:0.35-0.37.

  • Reaction Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC).

  • Quenching: After the reaction is complete, add a small amount of methanol to quench any remaining chlorinating agent.

  • Work-up: Remove acidic gases under reduced pressure. The product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is then isolated by centrifugation and drying.

  • Yield: This process has been reported to achieve a high yield of over 96%.

Route 2 & 3: Multi-step Synthesis from Precursors

The synthesis of the key chloromethyl intermediate from 2,3,5-trimethylpyridine or 3,5-lutidine involves a series of reactions. While specific parameters vary across different patented processes, a general workflow can be outlined.

General Experimental Workflow:

G Start Starting Material (2,3,5-Trimethylpyridine or 3,5-Lutidine) N_Oxidation N-Oxidation Start->N_Oxidation Nitration Nitration N_Oxidation->Nitration Methoxylation Methoxylation Nitration->Methoxylation Functionalization Side-chain Functionalization Methoxylation->Functionalization Chlorination Chlorination Functionalization->Chlorination Intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Chlorination->Intermediate

Figure 1. General synthetic workflow from alternative precursors.

Mechanism of Action: The Proton Pump Inhibition Pathway

Proton pump inhibitors, including omeprazole, exert their therapeutic effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach. This enzyme is the final step in the secretion of gastric acid.

The mechanism involves a series of steps that are initiated by the acidic environment of the parietal cell's secretory canaliculi.

G cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) PPI Proton Pump Inhibitor (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Protonation & Rearrangement Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Binds to Cysteine Residues Inhibited_Pump Inhibited Proton Pump (Covalent Disulfide Bond) Proton_Pump->Inhibited_Pump Irreversible Inhibition H_ions H+ ions Proton_Pump->H_ions Pumps H+ into lumen Stomach_Lumen Stomach Lumen H_ions->Stomach_Lumen

Figure 2. Signaling pathway of proton pump inhibition.

As depicted, the inactive prodrug accumulates in the acidic secretory canaliculi of parietal cells.[3][4][5] Here, it undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[6][7] This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+ ATPase, forming a stable disulfide bond.[3][5][8] This binding irreversibly inactivates the proton pump, thereby blocking the secretion of hydrogen ions into the stomach lumen and reducing gastric acidity.[3][5][7]

Conclusion

The synthesis of omeprazole and other proton pump inhibitors relies on the efficient production of key pyridine intermediates. While starting directly from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol offers a more direct path to the crucial chloromethyl derivative, alternative routes commencing from simpler molecules like 2,3,5-trimethylpyridine and 3,5-lutidine have also been extensively developed and optimized for industrial-scale production. The choice of a particular synthetic route in a pharmaceutical manufacturing setting is often a complex decision based on a variety of factors including the cost and availability of starting materials, the overall process yield and efficiency, and environmental considerations. The ultimate goal is the effective inhibition of the H+/K+ ATPase proton pump, a well-understood mechanism that provides significant therapeutic benefit in the management of acid-related disorders.

References

Navigating Novelty: A Comparative Guide to New (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the derivatization of known scaffolds to enhance efficacy, selectivity, or to explore new biological activities. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of proton pump inhibitors like omeprazole. This guide provides a comparative assessment of recently developed derivatives of this scaffold, focusing on their potential as efflux pump inhibitors in multi-drug resistant bacteria, a departure from their traditional application as gastric acid suppressants.

Performance Comparison of Novel Derivatives

Recent research has explored the potential of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives beyond their role as proton pump inhibitors. A notable study has repurposed the core structure to develop novel inhibitors of the NorA efflux pump in Staphylococcus aureus, a key mechanism of antibiotic resistance. The following table summarizes the performance of a series of novel pyrrolo[1,2-a]quinoxaline analogues of omeprazole in potentiating the activity of the antibiotic norfloxacin.

Compound IDStructureNorfloxacin MIC Reduction Factor (at 128 µg/ml)Key Structural Features
Omeprazole 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole-Parent Compound
1a Unsubstituted pyrrolo[1,2-a]quinoxaline derivativeLower than methoxy-substituted analogsCore scaffold without methoxy groups
1b-1f Methoxy-substituted pyrrolo[1,2-a]quinoxaline derivativesPotent inhibitorsPresence of methoxy groups on either the benzimidazole or pyrrolo[1,2-a]quinoxaline nucleus
1e Dichloro-substituted pyrrolo[1,2-a]quinoxaline derivative16-fold Dichloro substitution on the benzimidazole moiety
1h, 1i Imidazole derivativesSignificant loss of potencyReplacement of benzimidazole with imidazole
1j Pyridine derivativeSignificant loss of potencyReplacement of benzimidazole with pyridine
1k Pyrrolo[1,2-a]quinoxaline ring derivativeSignificant loss of potencyAlteration of the core heterocyclic system

Experimental Protocols

The synthesis and biological evaluation of these novel derivatives involve a multi-step process. Below are the key experimental methodologies.

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives (General Procedure)[1][2]

The synthesis of the novel pyrrolo[1,2-a]quinoxaline analogues of omeprazole is a six-step process starting from substituted 2-nitro-anilines.

  • Pyrrole Formation: Substituted anilines undergo a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran in acetic acid to yield the corresponding pyrrolic derivatives.[1]

  • Reduction: The nitro group of the pyrrolic derivatives is reduced to an amine using Bismuth(III) chloride and sodium borohydride to provide 1-(2-aminophenyl)pyrroles.[1]

  • Amide Formation: The resulting aminophenyl)pyrroles are reacted with an appropriate acyl chloride to form the corresponding amides.

  • Cyclization: The amides undergo cyclization in refluxing phosphorus oxychloride via a Bischler-Napieralski reaction to form 4-chloromethylpyrrolo[1,2-a]quinoxalines.[2]

  • Thioether Formation: The 4-chloromethylpyrrolo[1,2-a]quinoxalines are then condensed with various substituted 2-mercapto derivatives in the presence of sodium hydroxide in ethanol to yield the corresponding sulfides.[2]

  • Oxidation: The final sulfoxide products (the omeprazole analogues) are obtained by the low-temperature oxidation of the sulfides with m-chloroperbenzoic acid (m-CPBA) in chloroform.[2][3]

Biological Evaluation: Efflux Pump Inhibition Assay[1][2]

The inhibitory effect of the synthesized compounds on the NorA efflux pump is evaluated using the following method:

  • Bacterial Strain: Staphylococcus aureus strain SA-1199B, which overexpresses the NorA efflux pump, is used.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of the antibiotic norfloxacin is determined in the presence and absence of the test compounds.

  • Potentiation Assay: The ability of the compounds to potentiate the activity of norfloxacin is assessed by observing the reduction in the antibiotic's MIC. A significant reduction indicates inhibition of the efflux pump.

  • Antibiotic Accumulation Assay: To confirm the mechanism of action, the intracellular accumulation of norfloxacin in the bacterial cells is measured by high-performance liquid chromatography (HPLC) in the presence of the test compounds.[4] An increase in antibiotic accumulation corresponds to efflux pump inhibition.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for the synthesis and evaluation of these novel (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives.

G cluster_0 Synthesis Workflow Start Substituted 2-Nitro-Anilines Step1 Pyrrole Formation (Clauson-Kaas Reaction) Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Amide Formation Step2->Step3 Step4 Cyclization (Bischler-Napieralski) Step3->Step4 Step5 Thioether Formation Step4->Step5 Step6 Oxidation to Sulfoxide Step5->Step6 End Novel Omeprazole Analogues Step6->End

Synthetic workflow for novel omeprazole analogues.

G cluster_1 Proposed Mechanism of Efflux Pump Inhibition Derivative Novel Derivative (Efflux Pump Inhibitor) Pump NorA Efflux Pump Derivative->Pump Inhibits Antibiotic_out Antibiotic (extracellular) Pump->Antibiotic_out Efflux Bacteria S. aureus Antibiotic_out->Bacteria Enters Antibiotic_in Antibiotic (intracellular) Antibiotic_in->Pump Target Bacterial Target Antibiotic_in->Target Inhibits growth Bacteria->Antibiotic_in

Mechanism of NorA efflux pump inhibition.

References

A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of proton pump inhibitors, most notably omeprazole. The efficiency and cost-effectiveness of its production are of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of various synthetic routes to this key intermediate, offering a cost-benefit analysis based on experimental data to aid researchers and professionals in selecting the most suitable method for their needs.

Executive Summary

This analysis explores four primary synthetic pathways to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, starting from different precursors: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, 3,5-dimethyl-4-nitropyridine-N-oxide, 2,3,5-trimethylpyridine-N-oxide, and 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. Each method is evaluated based on yield, cost of starting materials, reaction conditions, and safety considerations. While direct cost comparison is challenging due to fluctuating reagent prices, this guide provides a framework for analysis based on available data.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each of the four main synthetic routes. Prices for starting materials are based on commercially available listings and are subject to change.

Table 1: Comparison of Starting Material Costs

Starting MaterialSupplier ExamplePrice (USD)Quantity
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideApollo Scientific£18.00 (~$22.70)25g
3,5-Dimethyl-4-nitropyridine 1-oxideSolisom Healthcare LLP₹850/kg (~$10.20/kg)1kg
2,3,5-Trimethylpyridine N-OxideCymitQuimica€180.00 (~$195.30)1g
3,5-Dimethyl-4-methoxypyridine-2-carbonitrilePrice not readily available--

Table 2: Process and Yield Comparison

Synthesis RouteKey ReagentsReaction TimeYield
From 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HClSodium hydroxide, Potassium iodide, Methanol, Water4 hours~68%[1]
From 3,5-Dimethyl-4-nitropyridine-N-oxideSodium hydroxide, Methanol, Dimethyl sulfate, Ammonium persulfate, Hydrogen peroxide, Thionyl chlorideMulti-step, overnight reactionsHigh (implied)
From 2,3,5-Trimethylpyridine-N-oxideAcetic anhydride, Sodium methoxideMulti-step~92% (for an intermediate step)[2]
From 3,5-Dimethyl-4-methoxypyridine-2-carbonitrileRaney Nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acid3 days (hydrogenation step)40-50% (overall)[3]

Experimental Protocols

Method 1: From 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.

Protocol: 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in 300 ml of methanol and 150 ml of water. To this solution, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added. The mixture is then heated to reflux and stirred for 4 hours. After the reaction is complete, methanol is removed by rotary evaporation. 300 ml of water is added to the residue, and the product is extracted three times with 150 ml of dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to yield the final product.[1]

Method 2: From 3,5-Dimethyl-4-nitropyridine-N-oxide

This multi-step synthesis involves methoxylation, methylation followed by hydroxylation, and finally chlorination to an intermediate which is then converted to the target molecule.

Protocol Summary: The synthesis begins with the methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide using sodium hydroxide and methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide. This intermediate is then subjected to methylation and hydroxylation using dimethyl sulfate, ammonium persulfate, and hydrogen peroxide to give 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine. This process is optimized to be carried out without isolation of the first intermediate to improve productivity and reduce solvent usage.[4]

Method 3: From 2,3,5-Trimethylpyridine-N-oxide

This pathway involves the rearrangement of the N-oxide to introduce a functional group at the 2-position, which is then converted to the hydroxymethyl group.

Protocol Summary: 2,3,5-trimethyl-4-methoxypyridine-N-oxide is reacted with acetic anhydride, leading to an acetyl derivative. This derivative is then saponified to yield 3,5-dimethyl-4-methoxy-pyridine-2-methanol.[3] A related step, the synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide from 4-chloro-2,3,5-trimethylpyridine N-oxide and sodium methoxide, has been reported with a 92% yield.[2]

Method 4: From 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

This route involves the reduction of a nitrile group to an amine, followed by diazotization and hydrolysis.

Protocol: A mixture of 20 g of Raney nickel and 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of ammonia-saturated methanol is hydrogenated for 3 days at room temperature and normal pressure. After filtration of the catalyst, the solvent is removed. The resulting 3,5-dimethyl-4-methoxy-2-aminomethylpyridine is then reacted with sodium nitrite in an aqueous acidic solution (e.g., acetic acid) to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The overall yield for this process is reported to be in the range of 40-50%.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Method_1 A 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl B NaOH, KI, MeOH, H2O Reflux, 4h A->B C (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B->C Synthesis_Method_2 A 3,5-Dimethyl-4-nitropyridine-N-oxide B 1. NaOH, MeOH 2. (CH3)2SO4, (NH4)2S2O8, H2O2 A->B C 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine B->C D Further conversion C->D E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E Synthesis_Method_3 A 2,3,5-Trimethylpyridine-N-oxide B 1. Acetic Anhydride 2. Saponification A->B C (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B->C Synthesis_Method_4 A 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile B Raney Ni, NH3/MeOH 3 days A->B C 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine B->C D NaNO2, Acetic Acid C->D E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E

References

The Crucial Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Pharmaceutical Synthesis: A Comparative Guide to its Efficacy as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of pharmaceutical drug development, the efficiency of synthetic routes and the quality of intermediate compounds are paramount. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key pyridine derivative, serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole. This guide provides a comprehensive comparison of synthetic pathways leading to this vital intermediate and its subsequent derivatives, offering researchers, scientists, and drug development professionals a clear overview of the efficacy of different methodologies based on peer-reviewed studies and patent literature.

Comparative Analysis of Synthetic Routes

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its chlorinated successor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, has been approached from various starting materials. The following tables summarize the quantitative data from different synthetic strategies to provide a clear comparison of their efficiencies.

Table 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Starting MaterialKey Steps & ReagentsOverall Yield (%)Purity (%)Reference
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineChlorination with sulfuryl chloride in dichloromethane76.499.7[1]
3,5-lutidine nitrogen oxideNitration, Methoxy substitution, Vilsmeier reaction, Reduction, Chlorination>85 (molar)>99.8[2]
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineChlorination with thionyl chloride in dichloromethane100Not specified[3][4]
2-methylpyridine-N-oxideChlorination with POCl3/CH2Cl2/Et3NGoodNot specified[5]
2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridineChlorination with triphosgene in toluene97.7999.83[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic processes. Below are the experimental protocols for key reactions cited in the comparative data.

Protocol 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using Sulfuryl Chloride[1]
  • Preparation: Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.

  • Cooling: Stir the mixture and cool it in an ice bath.

  • Reagent Addition: Prepare a solution of 225ml of sulfuryl chloride. Add this solution dropwise to the cooled mixture while maintaining stirring.

  • Reaction: After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to recover the dichloromethane.

  • Purification: Add acetone to the concentrated residue and stir until a paste is formed. Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain the final product.

Protocol 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[7]
  • Reactants: Take 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and add 300 ml of methanol and 150 ml of water.

  • Catalyst and Base: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

  • Reaction: Stir the mixture and heat it to reflux for 4 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.

  • Extraction: Add 300 ml of drinking water to the residue and extract with dichloromethane (150 ml, 3 times).

  • Isolation: The combined organic layers can be dried and concentrated to yield the product.

Visualization of Synthetic Pathways

To better illustrate the relationships between different intermediates and synthetic approaches, the following diagrams are provided.

Synthesis_Pathway_1 A 2,3,5-trimethylpyridine B Oxidation & Nitration A->B C 4-nitropyridine-N-oxide B->C D Methoxy substitution C->D E Acylation & Hydrolysis D->E F Halogenation & Salt formation E->F G 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl F->G

Caption: Synthesis of the target intermediate from 2,3,5-trimethylpyridine.

Synthesis_Pathway_2 A 3,5-Dimethyl-4-nitropyridine-1-oxide B Methoxylation (NaOH, Methanol) A->B C 3,5-Dimethyl-4-methoxypyridine-1-oxide B->C D Methylation & Hydroxylation (Dimethyl sulfate, (NH4)2S2O8, H2O2) C->D E 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine D->E F Chlorination E->F G 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl F->G

Caption: A greener chemistry approach starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.[7]

Omeprazole_Synthesis cluster_pyridine Pyridine Intermediate Synthesis cluster_benzimidazole Benzimidazole Moiety A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B Chlorination A->B C 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl B->C E Coupling C->E D 2-mercapto-5-methoxy-1H-benzimidazole D->E F Sulfide Intermediate E->F G Oxidation F->G H Omeprazole G->H

Caption: Overall workflow for the synthesis of Omeprazole.

Conclusion

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its chlorinated derivative is a critical step in the production of omeprazole. The choice of synthetic route can significantly impact the overall yield, purity, and cost-effectiveness of the process. The data presented in this guide highlights that while multiple pathways exist, newer methods focusing on greener chemistry and process optimization can offer higher yields and purity. For researchers and drug development professionals, a careful evaluation of these comparative metrics is essential for selecting the most efficient and scalable synthetic strategy.

References

Safety Operating Guide

Proper Disposal of (4,5-Dimethylpyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (4,5-Dimethylpyridin-2-yl)methanol, a pyridine derivative.

Hazard Profile and Safety Precautions

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

For safe handling and storage, please refer to the following table which summarizes key data for a closely related compound, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, which is expected to have similar properties.

PropertyValue
Melting Point 56.5-60.5 °C
Boiling Point 289.1 °C at 760 mmHg
Flash Point 128.7 °C
Storage Temperature Room Temperature, under an inert atmosphere
Solubility Slightly soluble in Chloroform
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)

Data for 4-Methoxy-3,5-dimethyl-2-pyridinemethanol[1][2][5]

Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4] As a pyridine derivative, it is considered hazardous waste and must be disposed of through a licensed chemical waste management service.[6][7] The primary recommended method of disposal for pyridine-containing waste is incineration at high temperatures.[6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent from spills), in a designated and compatible waste container.[3][8]

    • The container must be made of a material that will not react with the chemical, such as glass or high-density polyethylene.[4]

    • Ensure the container is sealable and kept closed when not in use.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard symbols (e.g., irritant, harmful).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • Ensure the storage area is secure and has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for the transfer of hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a spill pillow, to contain the spill.[4][8]

  • Collect the Waste: Carefully collect the absorbent material containing the spilled chemical and place it into a sealable, labeled hazardous waste container.[3]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Report the Spill: Report the spill to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (e.g., contaminated gloves, wipes) waste_container Sealable & Compatible Hazardous Waste Container collect_solid->waste_container collect_liquid Liquid Waste (e.g., solutions, rinsates) collect_liquid->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' waste_container->label_container storage_area Designated Hazardous Waste Storage Area (Cool, Dry, Ventilated) label_container->storage_area ehs_contact Contact EHS or Licensed Waste Contractor storage_area->ehs_contact incineration High-Temperature Incineration Facility ehs_contact->incineration

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (4,5-Dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling (4,5-Dimethylpyridin-2-yl)methanol in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safe handling, storage, and disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety information for structurally similar pyridine derivatives and general safety protocols for handling pyridine compounds.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2][4]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes.[2]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid using latex gloves.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect against skin contact.
Chemical-resistant ApronRecommended for additional protection when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2][5]
RespiratorIn case of insufficient ventilation or spills, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

EmergencyProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][6]
Skin Contact Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area and remove all ignition sources.[6] For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1][6] Place the absorbed material in a sealed, labeled container for proper disposal. For large spills, contact your institution's environmental health and safety department.[5][6]

Handling and Storage

Proper handling and storage practices are essential to maintain the chemical's integrity and prevent accidents.

  • Handling:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Keep away from heat, sparks, and open flames, as pyridine compounds can be flammable.[5][6][7]

    • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage:

    • Store in a tightly closed, properly labeled container.[2][5]

    • Keep in a cool, dry, and well-ventilated area.[2][5]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[5][7]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]

  • Disposal Procedure:

    • Never dispose of this chemical down the drain or in regular trash.[1]

    • Contact your institution's environmental health and safety department for guidance on proper disposal procedures.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (or equivalent safety information) B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Work in a Certified Chemical Fume Hood B->C Proceed to Handling D Handle Away from Ignition Sources C->D E Collect Waste in a Labeled, Sealed Container D->E After Use F Store Waste Container in a Designated Area E->F G Arrange for Professional Hazardous Waste Disposal F->G H In Case of Spill or Exposure I Follow Emergency Procedures - Evacuate - First Aid - Notify Supervisor H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.